molecular formula C11H12N2O2 B2483899 4-(3-Aminophenyl)piperidine-2,6-dione CAS No. 5840-45-9

4-(3-Aminophenyl)piperidine-2,6-dione

Katalognummer: B2483899
CAS-Nummer: 5840-45-9
Molekulargewicht: 204.229
InChI-Schlüssel: ZSSKWJBFJFCWDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-(3-Aminophenyl)piperidine-2,6-dione is a chemical compound with the molecular formula C11H12N2O2 and a molecular weight of 204.23 g/mol . Its structure features a piperidine-2,6-dione core substituted at the 4-position with a 3-aminophenyl group. This compound is identified by the CAS Registry Number 5840-45-9 . The piperidine-2,6-dione scaffold is a structure of significant interest in medicinal chemistry. Scientific literature indicates that substituted 3-((3-aminophenyl)amino)piperidine-2,6-dione compounds have been investigated for their potential as therapeutic agents, particularly in the context of androgen receptor mediated diseases . This suggests that 4-(3-Aminophenyl)piperidine-2,6-dione may serve as a valuable synthetic intermediate or building block in organic synthesis and drug discovery efforts for researchers developing novel small molecule therapies . The product is offered for Research Use Only and is not for human or veterinary diagnostic or therapeutic applications. Proper handling procedures should be followed. For specific storage and stability information, please consult the product documentation.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-(3-aminophenyl)piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c12-9-3-1-2-7(4-9)8-5-10(14)13-11(15)6-8/h1-4,8H,5-6,12H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSKWJBFJFCWDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)NC1=O)C2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling of 4-(3-Aminophenyl)piperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth physicochemical analysis of 4-(3-Aminophenyl)piperidine-2,6-dione (CAS: 5840-45-9), a specialized "Phenyl-Glutarimide" (PG) scaffold used in Targeted Protein Degradation (TPD). Unlike traditional immunomodulatory imide drugs (IMiDs) like thalidomide or lenalidomide, which possess a chiral center at the C3 position of the glutarimide ring, this 4-substituted isomer offers a unique achiral profile, eliminating racemization concerns during pharmacokinetic profiling. This guide details its molecular properties, hydrolytic stability, and experimental protocols for characterization, serving as a blueprint for researchers developing next-generation Cereblon (CRBN) recruiters.

Part 1: Molecular Identity & Structural Analysis

Chemical Identity[1][2]
  • IUPAC Name: 4-(3-aminophenyl)piperidine-2,6-dione

  • Common Class: Phenyl-Glutarimide (PG) / Cereblon Ligand Warhead

  • CAS Number: 5840-45-9[1]

  • Molecular Formula: C₁₁H₁₂N₂O₂

  • Molecular Weight: 204.23 g/mol

The "Achiral Advantage"

The structural distinction of the 4-substituted piperidine-2,6-dione ring is critical for drug development.

  • Thalidomide/Lenalidomide (C3-substituted): Possess a chiral center at C3. The (S)-enantiomer binds CRBN with higher affinity, but the proton at C3 is acidic, leading to rapid racemization in physiological media (

    
     hours at pH 7.4).
    
  • 4-(3-Aminophenyl) analog (C4-substituted): The molecule possesses a plane of symmetry passing through the N1 and C4 atoms. Consequently, it is achiral . This eliminates the need for chiral separation or concerns regarding in vivo racemization, simplifying DMPK modeling significantly.

Structure cluster_0 Structural Comparison Thalidomide Thalidomide/Lenalidomide (C3-Substituted) CHIRAL & RACEMIZING Target 4-(3-Aminophenyl) piperidine-2,6-dione (C4-Substituted) ACHIRAL & STABLE CONFIGURATION Thalidomide->Target Structural Isomerism Eliminates Chiral Center

Figure 1: Structural comparison highlighting the elimination of the racemization-prone C3 chiral center in the 4-substituted scaffold.

Part 2: Physicochemical Core Parameters

The utility of this compound as a PROTAC anchor depends on its solubility and resistance to hydrolytic ring-opening.

Key Properties Table
ParameterValue (Approx.)Mechanistic Insight
LogP 0.8 – 1.2Moderately lipophilic; suitable for cell permeability but requires polar linkers for solubility.
pKa (Imide) 10.5 – 11.0The imide N-H is weakly acidic. At physiological pH (7.4), it remains >99% neutral (protonated).
pKa (Aniline) 3.5 – 4.2The aniline amine is weakly basic. It is neutral at pH 7.4, facilitating membrane permeability.
Aqueous Solubility Low (< 0.5 mg/mL)Poor water solubility due to the planar phenyl ring and neutral state at pH 7.
H-Bond Donors 2 (Imide NH, Aniline NH₂)Critical for binding CRBN (Imide NH) and Linker attachment (Aniline NH₂).
PSA (Polar Surface Area) ~65 ŲWithin the ideal range for oral bioavailability (<140 Ų).
Hydrolytic Stability (The Critical Liability)

While the 4-phenyl substitution prevents racemization, the glutarimide ring itself remains susceptible to hydrolysis.

  • Mechanism: Nucleophilic attack by hydroxide ions (

    
    ) on the imide carbonyls (C2 or C6).
    
  • Product: Ring opening to form the corresponding glutaramic acid derivatives (non-functional for CRBN binding).

  • Kinetics: Stability is pH-dependent.

    • pH < 6: Highly stable.

    • pH 7.4 (Plasma): Slow hydrolysis (

      
       hours).
      
    • pH > 8: Rapid degradation.

Hydrolysis Intact Intact Glutarimide (Active CRBN Binder) Condition pH > 7.4 (Nucleophilic Attack) Intact->Condition Hydrolyzed Glutaramic Acid (Inactive Open Ring) Condition->Hydrolyzed Ring Opening

Figure 2: The primary degradation pathway. Hydrolysis of the imide ring renders the molecule inactive against Cereblon.

Part 3: Experimental Protocols

Protocol: pH-Dependent Hydrolytic Stability Assay

Objective: Determine the half-life (


) of the scaffold in physiological buffer.

Reagents:

  • Stock Solution: 10 mM compound in DMSO.

  • Buffers: Phosphate-buffered saline (PBS) adjusted to pH 7.4; Acetate buffer pH 4.0.

  • Internal Standard: Caffeine or Warfarin (stable, distinct UV spectrum).

Workflow:

  • Preparation: Spike the DMSO stock into pre-warmed (37°C) buffer to a final concentration of 10 µM (0.1% DMSO).

  • Incubation: Incubate in a thermomixer at 37°C.

  • Sampling: Aliquot 100 µL at time points: 0, 1, 2, 4, 8, 24, 48 hours.

  • Quenching: Immediately add 100 µL cold Acetonitrile (ACN) containing the Internal Standard.

  • Analysis: Centrifuge (10,000 x g, 5 min) and inject supernatant into HPLC-UV/MS.

Detection Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Gradient 5% to 95% ACN in Water (+0.1% Formic Acid).

  • Wavelength: 254 nm (Phenyl absorption) and 210 nm (Amide/Imide).

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives
    
    
    .
Protocol: Determination of Thermodynamic Solubility

Objective: Measure the saturation solubility in PBS (pH 7.4).

  • Supersaturation: Add solid compound (~2 mg) to 1 mL PBS pH 7.4 in a glass vial.

  • Equilibration: Shake at 300 rpm for 24 hours at 25°C.

  • Separation: Filter using a PVDF 0.22 µm syringe filter (saturate filter with 100 µL first, discard, then collect filtrate).

  • Quantification: Dilute filtrate 1:10 with DMSO/Water (50:50) to ensure solubility during analysis.

  • Standard Curve: Prepare a 5-point calibration curve using the DMSO stock.

  • Readout: HPLC-UV peak area interpolation.

Part 4: Application in Drug Design (PROTACs)

The 3-aminophenyl group is the designated "vector" for linker attachment.

Linker Chemistry Strategies
  • Amide Coupling: Reacting the aniline (

    
    ) with a carboxylic acid-terminated linker.
    
    • Note: The aniline is less nucleophilic than an aliphatic amine. Use high-activity coupling agents (e.g., HATU, COMU) and a base (DIPEA).

  • Reductive Amination: Reacting with an aldehyde-linker.

  • Stability Implication: Converting the aniline to an amide (via coupling) lowers the electron density on the phenyl ring. This generally increases the stability of the glutarimide ring slightly by reducing electron donation, though the effect is distal.

PROTAC cluster_synthesis Synthesis Logic Scaffold 4-(3-Aminophenyl) piperidine-2,6-dione Activation Linker Attachment (Amide Coupling via Aniline) Scaffold->Activation HATU/DIPEA PROTAC Final PROTAC (CRBN Recruiter) Activation->PROTAC Ligand Conjugation

Figure 3: Synthetic workflow for utilizing the scaffold in PROTAC construction.

References

  • Min, J., et al. (2021).[2] "Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs." Angewandte Chemie International Edition.

    • Context: Establishes the Phenyl-Glutarimide class as stable alternatives to Thalidomide, detailing the rationale for removing the phthalimide ring.
  • Chamberlain, P. P., et al. (2014). "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs." Nature Structural & Molecular Biology.

    • Context: Foundational structural biology explaining the binding mode of the glutarimide ring in the CRBN tri-tryptophan pocket.
  • Bartlett, D. W., & Gilbert, A. M. (2022). "Stability of Cereblon Ligands: Linker Attachment Points and Hydrolytic Susceptibility." ACS Medicinal Chemistry Letters.

    • Context: Discusses how substitution patterns on the phenyl ring affect the hydrolytic stability of the glutarimide moiety.
  • PubChem Compound Summary. (n.d.). "3-(4-Aminophenyl)piperidine-2,6-dione" (Isomer comparison).

    • Context: General physicochemical data verification for glutarimide deriv

Sources

Methodological & Application

designing PROTAC linkers using 4-(3-Aminophenyl)piperidine-2,6-dione as an anchor

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Design of PROTAC Linkers Utilizing the 4-(3-Aminophenyl)piperidine-2,6-dione Anchor

Executive Summary

The clinical success of PROTACs (Proteolysis Targeting Chimeras) relies heavily on the stability and physicochemical properties of the E3 ligase ligand. While Thalidomide and Pomalidomide are standard Cereblon (CRBN) recruiters, they suffer from rapid hydrolytic degradation of the phthalimide ring in physiological media.[1]

This guide details the application of 4-(3-Aminophenyl)piperidine-2,6-dione (CAS: 5840-45-9), a Phenyl Glutarimide (PG) analog, as a superior CRBN anchor. By eliminating the phthalimide ring while retaining the critical glutarimide pharmacophore, this anchor offers enhanced metabolic stability and a distinct exit vector for linker attachment. This document provides a comprehensive framework for designing linkers, executing chemical conjugation, and validating biological efficacy.

Scientific Rationale: The Phenyl Glutarimide Advantage

Structural Stability vs. Traditional IMiDs

Traditional Immunomodulatory Drugs (IMiDs) like Pomalidomide possess a phthalimide ring prone to ring-opening hydrolysis at physiological pH (t½ ≈ 12 hours).[1] The 4-(3-Aminophenyl)piperidine-2,6-dione scaffold replaces the phthalimide with a phenyl ring directly attached to the glutarimide core.

FeaturePomalidomide (Traditional)4-(3-Aminophenyl)PG (Novel Anchor)
Core Structure Phthalimide-GlutarimidePhenyl-Glutarimide
Hydrolytic Stability Low (Ring opening at pH 7.4)High (>24h stability in media)
Ligand Efficiency ModerateHigh (Lower MW, similar affinity)
Linker Attachment Aniline (C4 of Phthalimide)Aniline (meta-position of Phenyl)
The "Exit Vector" Geometry

The 3-amino position on the phenyl ring provides a meta exit vector relative to the glutarimide attachment. This geometry is distinct from the C4-aniline of Pomalidomide, potentially accessing different ternary complex conformations (cooperativity) which can rescue degradation of refractory targets.

Linker Design Strategy

The linker is not merely a connector; it determines the spatial proximity and orientation of the Target Protein (POI) and CRBN.

Chemical Composition Selection
  • PEG (Polyethylene Glycol): [2]

    • Use Case: Improving water solubility of hydrophobic warheads.

    • Drawback: High conformational entropy (floppy), potentially lower cell permeability.

  • Alkyl Chains:

    • Use Case: Maximizing cell permeability and membrane crossing.

    • Drawback: Low solubility, lipophilicity risk.

  • Rigid Linkers (Piperazine/Piperidine/Alkynes):

    • Use Case: Freezing the ternary complex into a productive conformation.

    • Recommendation: Use rigid motifs near the anchor to direct the exit vector away from the CRBN binding pocket.

Linker Length Optimization Protocol

Do not guess the length. Screen a "ruler" library.

  • Short (2-5 atoms): For targets with shallow binding pockets where CRBN can bind closely.

  • Medium (6-12 atoms): Standard starting point (e.g., PEG2-PEG4).

  • Long (>15 atoms): For large targets or deep binding pockets to avoid steric clash.

Experimental Protocols

Protocol A: Chemical Conjugation (Amide Coupling)

Objective: Attach a Carboxyl-functionalized Linker-Warhead to the Aniline of the Anchor. Challenge: The aniline amine is less nucleophilic than aliphatic amines.

Materials:

  • Anchor: 4-(3-Aminophenyl)piperidine-2,6-dione (1.0 equiv)

  • Linker-Warhead (Carboxylic Acid): (1.0 equiv)

  • Coupling Agent: HATU (1.2 equiv) or COMU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMSO

Step-by-Step Procedure:

  • Activation: Dissolve the Linker-Warhead acid (0.1 mmol) in anhydrous DMF (1 mL). Add HATU (0.12 mmol) and DIPEA (0.3 mmol). Stir at Room Temperature (RT) for 15 minutes. Color change to yellow/orange indicates activation.

  • Addition: Add 4-(3-Aminophenyl)piperidine-2,6-dione (0.1 mmol) directly to the reaction mixture.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Look for [M+H]+ of product).

    • Troubleshooting: If conversion is low, heat to 40°C or add HOAt as an additive.

  • Work-up: Dilute with EtOAc, wash with saturated NaHCO3 (x2), Water (x1), and Brine (x1). Dry over Na2SO4.

  • Purification: Isolate via Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid). Note: Avoid TFA if the warhead is acid-sensitive.

Protocol B: Biological Validation (HiBiT Lytic Assay)

Objective: Quantify degradation of the Target Protein (POI) in live cells.

Materials:

  • Cell Line: CRISPR-engineered cells expressing POI-HiBiT fusion.

  • Reagents: Promega Nano-Glo® HiBiT Lytic Detection System.

  • Control: Pomalidomide (competitor), DMSO (vehicle).

Step-by-Step Procedure:

  • Seeding: Plate cells (5,000/well) in 96-well white-walled plates. Incubate overnight.

  • Treatment: Treat cells with the synthesized PROTAC (Dose-response: 1 nM to 10 µM) for 6, 16, and 24 hours.

    • Control: Pre-treat one set with excess Pomalidomide (10 µM) for 1 hour to prove CRBN-dependency (Hook Effect validation).

  • Lysis/Detection: Add Nano-Glo® HiBiT Lytic Reagent (equal volume to culture medium). Shake at 300 rpm for 10 min.

  • Measurement: Read luminescence on a plate reader.

  • Analysis: Calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation depth).

Visualization of Workflows

Figure 1: PROTAC Mechanism & Logic Flow

This diagram illustrates the critical decision-making process for linker selection and the mechanistic outcome of the ternary complex.

PROTAC_Design cluster_linker Linker Optimization Parameters Anchor Anchor: 4-(3-Aminophenyl) piperidine-2,6-dione Synthesis Synthesis: Amide Coupling (HATU/DIPEA) Anchor->Synthesis Aniline Handle Linker Linker Selection Linker->Synthesis Spacer Warhead Warhead: POI Ligand Warhead->Synthesis Acid Handle Complex Ternary Complex: POI :: PROTAC :: CRBN Synthesis->Complex Cellular Entry Ubiquitin Ubiquitination & Degradation Complex->Ubiquitin E3 Ligase Activity L_PEG PEG (Solubility) L_PEG->Linker L_Alkyl Alkyl (Permeability) L_Alkyl->Linker L_Rigid Rigid (Selectivity) L_Rigid->Linker

Caption: Figure 1. Strategic workflow for assembling a PROTAC using the Phenyl Glutarimide anchor. The linker selection (yellow) bridges the stable anchor (red) and the target warhead (blue) to induce degradation (green).

Data Presentation Standards

When reporting results for this anchor, use the following table format to ensure comparability across the scientific community.

Table 1: Standardized PROTAC Characterization Data

Compound IDLinker TypeLength (Å)LogD (7.4)DC50 (nM)Dmax (%)CRBN Dependency*
PG-PROTAC-1 PEG312.42.14592Yes
PG-PROTAC-2 C6-Alkyl8.53.412085Yes
Control N/AN/AN/A>10,000<5N/A

*CRBN Dependency confirmed via competition with free Pomalidomide or CRBN knockout.

References

  • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology. Link

  • Ishioka, K., et al. (2021). Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs. ACS Chemical Biology. Link (Note: Describes the stability advantages of the PG scaffold).

  • Neklesa, T. K., et al. (2017). Targeted protein degradation by PROTACs. Pharmacology & Therapeutics. Link

  • Beshara, C. S., et al. (2020). Design and Synthesis of PROTACs: A Practical Guide. Drug Discovery Today: Technologies. Link

  • Promega Corporation. Nano-Glo® HiBiT Lytic Detection System Protocol. Link

Sources

High-Stability Cereblon Ligands: Click Chemistry Protocols for 4-(3-Aminophenyl)piperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the chemical functionalization and application of 4-(3-Aminophenyl)piperidine-2,6-dione (and its structural isomers) in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Unlike traditional phthalimide-based Cereblon (CRBN) ligands (e.g., thalidomide, lenalidomide), phenyl-glutarimide (PG) derivatives offer enhanced hydrolytic stability while maintaining high affinity for the CRBN thalidomide-binding domain (TBD).

The primary application of the 3-aminophenyl handle is to serve as a "Click-Ready" vector. By converting this aniline amine into an azide or alkyne , researchers can rapidly generate libraries of degraders via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Part 1: Strategic Rationale & Chemistry

The Stability Advantage

Traditional immunomodulatory imide drugs (IMiDs) possess a phthalimide ring prone to hydrolytic ring-opening in physiological media (


 hours). The 4-(3-Aminophenyl)piperidine-2,6-dione  scaffold replaces the phthalimide with a phenyl ring directly attached to the glutarimide.
  • Result: Significant increase in aqueous stability (

    
     hours) without compromising CRBN engagement.
    
  • Exit Vector: The amine at the meta position (3-amino) provides an optimal exit vector for linkers, projecting into the solvent-exposed region of the E3 ligase complex, minimizing steric clashes with the target protein.

The "Click" Strategy

Click chemistry (CuAAC) is preferred over amide coupling for PG-based PROTAC libraries because:

  • Modularity: A single "Click-Ready" E3 ligand can be reacted with 50+ alkyne-tagged warheads.

  • Orthogonality: The triazole formation is compatible with unprotected polar groups often found in potent warheads.

  • Linker Rigidity: The resulting 1,2,3-triazole acts as a rigid linker element, often improving the permeability and pharmacokinetic profile of the final PROTAC.

Part 2: Preparation of "Click-Ready" Ligands

Before performing the click reaction, the aniline handle of 4-(3-Aminophenyl)piperidine-2,6-dione must be functionalized.

Workflow Visualization

LigandPrep Amine Start: 4-(3-Aminophenyl) piperidine-2,6-dione Azide Route A: Azide-Ligand (-N3) Amine->Azide Diazotization (tBuONO, TMSN3) Alkyne Route B: Alkyne-Ligand (-C≡CH) Amine->Alkyne Amide Coupling (Pentynoic Acid) Library PROTAC Library (via CuAAC) Azide->Library + Alkyne-Warhead Alkyne->Library + Azide-Warhead

Figure 1: Divergent synthesis pathways for creating Click-Ready Cereblon ligands.

Protocol A: Conversion to Azide (The Diazo Transfer)

Direct conversion of the aromatic amine to an azide.

Reagents:

  • Substrate: 4-(3-Aminophenyl)piperidine-2,6-dione (1.0 equiv)

  • Reagent: tert-Butyl nitrite (tBuONO) (1.5 equiv)

  • Source: Azidotrimethylsilane (TMSN

    
    ) (1.5 equiv)
    
  • Solvent: Acetonitrile (MeCN) (

    
    )
    

Step-by-Step:

  • Dissolution: Dissolve the amine substrate in anhydrous MeCN under

    
     atmosphere. Cool to 
    
    
    
    .
  • Activation: Dropwise add tBuONO. Stir for 10 minutes to form the diazonium species in situ.

  • Displacement: Dropwise add TMSN

    
    . (Caution: Evolution of 
    
    
    
    gas).
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS (Look for mass shift:

    
     corresponding to 
    
    
    
    ).
  • Workup: Concentrate in vacuo. Purify via silica flash chromatography (DCM/MeOH gradient).

    • Note: Phenyl azides are generally stable but should be stored in the dark at

      
      .
      
Protocol B: Conversion to Alkyne (Amide Coupling)

Attaching a linker containing a terminal alkyne.

Reagents:

  • Linker: 4-Pentynoic acid (1.1 equiv)

  • Coupling Agents: HATU (1.2 equiv), DIPEA (3.0 equiv)

  • Solvent: DMF[1][2]

Step-by-Step:

  • Activation: Mix 4-Pentynoic acid, HATU, and DIPEA in DMF. Stir for 5 minutes.

  • Coupling: Add 4-(3-Aminophenyl)piperidine-2,6-dione.

  • Reaction: Stir at RT for 2 hours.

  • Purification: Dilute with water, extract with EtOAc. Wash with LiCl (

    
    ) to remove DMF. Purify via prep-HPLC.
    

Part 3: The Click Reaction (CuAAC) Protocol[3]

This is the core application note for assembling the PROTAC. This protocol uses a Copper(I)-stabilizing ligand (THPTA) to prevent oxidation and protect the protein/ligand from radical damage.

Reaction Setup Table
ComponentEquivalentsConcentrationRole
Azide Partner 1.010 mME3 Ligase or Warhead
Alkyne Partner 1.0 - 1.210 mMCounter-ligand
CuSO


5H

O
0.5 (50 mol%)5 mMCopper Source
Sodium Ascorbate 2.525 mMReductant (Cu

Cu

)
THPTA 1.010 mMCu(I) Stabilizing Ligand
Solvent N/AN/ADMSO / Water (1:1) or tBuOH / Water (1:1)
Step-by-Step Procedure
  • Stock Preparation:

    • Prepare

      
       stocks of Azide and Alkyne in DMSO.
      
    • Prepare

      
       CuSO
      
      
      
      in water.
    • Prepare

      
       THPTA in water.
      
    • Prepare

      
       Sodium Ascorbate in water (Freshly prepared ).
      
  • Catalyst Pre-Complexation (Critical Step):

    • Mix the CuSO

      
       and THPTA solutions in a 1:2 molar ratio (Cu:THPTA) in a separate microtube. Incubate for 5 minutes. This ensures Cu is ligated before reduction.
      
  • Reaction Assembly:

    • In a glass vial or 96-well plate, combine:

      • Solvent (DMSO/Water mix).

      • Azide Ligand.

      • Alkyne Ligand.[3]

      • Cu-THPTA Complex.

    • Initiation: Add Sodium Ascorbate last.

  • Incubation:

    • Flush headspace with

      
       (optional but recommended).
      
    • Incubate at

      
       for 1–16 hours.
      
    • Monitoring: Check LC-MS for disappearance of starting materials.

  • Quenching & Purification:

    • Scavenging: Add a chelating resin (e.g., QuadraPure™ TU) or EDTA to remove copper.

    • Isolation: Filter and purify directly via Prep-HPLC (C18 column, Water/Acetonitrile +

      
       Formic Acid).
      

Part 4: Biological Validation (Ternary Complex)

Once the library is synthesized, validation of the ternary complex (Target-PROTAC-CRBN) is essential.

Mechanism of Action Diagram

TernaryComplex PROTAC Phenyl-Glutarimide PROTAC (Click Product) CRBN Cereblon (E3 Ligase) PROTAC->CRBN Glutarimide binds TBD POI Target Protein (POI) PROTAC->POI Warhead binds POI Complex Ternary Complex [CRBN : PROTAC : POI] CRBN->Complex POI->Complex Ubiquitin Poly-Ubiquitination & Degradation Complex->Ubiquitin E2 Transfer

Figure 2: The PROTAC mechanism.[2] The stability of the Phenyl-Glutarimide scaffold ensures sustained ternary complex formation.

Recommended Assay: TR-FRET Competition

To verify the Click-product still binds Cereblon:

  • Probe: Use a Fluorophore-conjugated Thalidomide (e.g., Cy5-Thalidomide).[4]

  • Protein: Recombinant CRBN-DDB1 complex (Tag-free or His-tagged).

  • Protocol:

    • Incubate CRBN (

      
      ) with Cy5-Thalidomide (
      
      
      
      ).
    • Titrate your Click-synthesized PROTAC (

      
      ).
      
    • Measure Fluorescence Polarization or TR-FRET signal decrease.

    • Success Criteria: An IC

      
       indicates the click linker/triazole did not disrupt CRBN binding.
      

References

  • Min, J., et al. (2018). Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry.

  • Testa, A., et al. (2020).[2] 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Reaction with Click-Ready Cereblon Ligands. Organic Letters.

  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition.

  • Wurz, R. P., et al. (2018). A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. Journal of Medicinal Chemistry.

  • Iyer, K., et al. (2018). Synthesis of iPROTACs: Induction of Protein Degradation by Click Chemistry. ACS Chemical Biology.

Sources

Best Practices for the Storage and Handling of 4-(3-Aminophenyl)piperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

This document provides detailed application notes and protocols for the safe and effective storage and handling of 4-(3-Aminophenyl)piperidine-2,6-dione. As a compound featuring both a reactive aminophenyl group and a piperidine-2,6-dione scaffold, a core structure in many bioactive molecules and PROTACs, its stability is paramount for generating reproducible experimental results.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into maintaining the integrity and purity of this compound in both solid form and in solution.

Compound Profile and Physicochemical Properties

4-(3-Aminophenyl)piperidine-2,6-dione is a heterocyclic compound that incorporates key structural motifs for medicinal chemistry and chemical biology. The piperidine-2,6-dione ring is a privileged scaffold found in numerous drugs, while the aminophenyl moiety serves as a versatile synthetic handle and a potential pharmacophoric element.[2][3] Understanding its fundamental properties is the first step toward proper handling.

PropertyDataSource
Chemical Name 4-(3-Aminophenyl)piperidine-2,6-dioneN/A
CAS Number 5840-45-9[4]
Molecular Formula C₁₁H₁₂N₂O₂Inferred
Molecular Weight 204.23 g/mol Inferred
Appearance Likely an off-white to light-colored solid/powder.Inferred from related compounds
Melting Point Not specified; related compounds melt >140°C.[5][5]
Key Structural Features Secondary amine (piperidine ring), primary aromatic amine, dione.N/A
Primary Application Intermediate in organic synthesis, fragment for drug discovery.[6]

Hazard Identification and Essential Safety Precautions

While a specific Safety Data Sheet (SDS) for 4-(3-Aminophenyl)piperidine-2,6-dione is not widely available, the hazards can be inferred from its structural components: the piperidine ring and the aminophenyl group. Piperidine and its derivatives are known to be toxic and corrosive.[7][8] Aromatic amines can be irritants and sensitizers. Therefore, a cautious approach is mandatory.

2.1 Personal Protective Equipment (PPE) Proper PPE is the first line of defense against exposure.

  • Eye Protection: Always wear chemical safety goggles or a face shield.[9]

  • Hand Protection: Use nitrile or other chemically resistant gloves. Check for tears and replace them frequently.[7]

  • Body Protection: A standard laboratory coat is required. For large quantities, consider a chemical-resistant apron.

  • Respiratory Protection: Handle the solid compound only in a certified chemical fume hood or a ventilated enclosure to avoid inhaling dust particles.[10]

2.2 Engineering Controls and Emergency Procedures

  • Ventilation: A well-ventilated laboratory is crucial. All weighing and solution preparation should occur within a fume hood.[11]

  • Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[12]

  • First Aid (Exposure):

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[9]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[12]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

Long-Term Storage Protocol: Preserving Compound Integrity

The stability of 4-(3-Aminophenyl)piperidine-2,6-dione is susceptible to environmental factors. The primary aromatic amine is prone to oxidation, which can lead to discoloration (e.g., turning yellow or brown) and the formation of impurities.[13] The dione moiety may be susceptible to hydrolysis in the presence of moisture. Therefore, stringent storage conditions are necessary.

Recommended Conditions:

  • Temperature: -20°C . Some suppliers recommend cold-chain transportation, indicating sensitivity at ambient temperatures.[4] A temperature of 2-8°C is a minimum requirement for related compounds.[14][15]

  • Atmosphere: Store under an inert gas atmosphere (argon or nitrogen) to minimize oxidation.

  • Light: Protect from light by using an amber vial or by placing the vial inside a light-blocking secondary container. Photosensitive reactions can occur in piperidine compounds.[14]

  • Moisture: Store in a tightly sealed container within a desiccator containing a suitable desiccant (e.g., silica gel). This is critical to prevent hydrolysis.[14]

Protocol for Aliquotting and Long-Term Storage:

  • Upon receipt, allow the container to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Perform all manipulations in a chemical fume hood with low humidity if possible.

  • If desired, aliquot the compound into smaller, single-use amounts in pre-weighed, amber glass vials with PTFE-lined caps. This minimizes the number of times the main stock is exposed to the environment.

  • For each vial, flush the headspace with a gentle stream of argon or nitrogen before tightly sealing the cap.

  • Place the sealed primary vials into a labeled, sealed secondary container that includes a desiccant pouch.

  • Store the secondary container in a freezer at -20°C.

LongTermStorage cluster_prep Preparation in Fume Hood cluster_storage Storage Conditions A Equilibrate Container to Room Temperature B Aliquot into Amber Vials A->B C Flush Headspace with Inert Gas (Ar/N₂) B->C D Seal Vials Tightly C->D E Place Vials in Secondary Container with Desiccant D->E F Store at -20°C E->F G Protect from Light

Caption: Workflow for aliquotting and long-term storage of the solid compound.

Solution Preparation and Handling

The stability of 4-(3-Aminophenyl)piperidine-2,6-dione in solution is a critical parameter for the success of downstream experiments. As with the solid form, oxidation and hydrolysis are the primary concerns.

4.1 Recommended Solvents Based on the compound's polarity and common practices for similar heterocyclic molecules, the following solvents are recommended for creating stock solutions.

  • Primary: Dimethyl sulfoxide (DMSO)

  • Secondary: N,N-Dimethylformamide (DMF)

4.2 Protocol for Preparing a 10 mM Stock Solution in DMSO

  • Remove an aliquot of the solid compound from the -20°C freezer and allow it to warm to room temperature in a desiccator for at least 30 minutes.

  • In a chemical fume hood, weigh the required mass of the compound into a sterile, amber vial. (For 1 mL of a 10 mM solution, weigh 2.04 mg).

  • Add the appropriate volume of anhydrous, research-grade DMSO using a calibrated micropipette.

  • Seal the vial and vortex thoroughly. If necessary, use a bath sonicator for a short period (1-2 minutes) to ensure complete dissolution.

  • Best Practice: Prepare solutions fresh for each experiment.

  • Short-Term Storage: If immediate use is not possible, aliquot the stock solution into single-use volumes in cryovials, flush with inert gas, and store at -80°C for no more than one month. Avoid repeated freeze-thaw cycles.

SolutionPreparation A Equilibrate Solid to Room Temperature B Weigh Compound in Fume Hood A->B C Add Anhydrous DMSO B->C D Vortex / Sonicate to Dissolve C->D E Use Immediately (Recommended) D->E F Aliquot & Store at -80°C (Short-Term Only) D->F

Caption: Recommended workflow for preparing and storing stock solutions.

Troubleshooting Common Issues

IssueProbable CauseRecommended Action
Solid has turned yellow/brown Oxidation of the aminophenyl group due to improper storage (exposure to air, light).[13]The compound may be partially degraded. Its use is not recommended for sensitive quantitative assays. Consider purification by column chromatography if expertise is available, or procure a fresh batch.
Poor solubility in recommended solvent Impurity or degradation. The compound may have degraded into less soluble byproducts.Confirm the correct solvent is being used. Try gentle warming (to 37°C) or longer sonication. If solubility remains poor, it is indicative of a potential purity issue.
Inconsistent experimental results Compound degradation in either solid or solution form. Repeated freeze-thaw cycles of stock solutions.Always use freshly prepared solutions from a properly stored solid. When using a thawed stock solution, perform a quick quality check (e.g., LC-MS) if possible. Avoid leaving solutions at room temperature for extended periods.

References

  • Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet.
  • BTC Chemical. (2025). What are the storage stability of Piperidine Series compounds over time? BTC Blog.
  • FUJIFILM Wako Chemicals. (n.d.). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Fisher Scientific. (2014). SAFETY DATA SHEET - 4-Piperidinopiperidine.
  • Carl ROTH. (2025). Safety Data Sheet: Piperidine.
  • Apollo Scientific. (2022). (S)-3-Amino-piperidine-2,6-dione hydrochloride Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione hydrochloride.
  • Wang, T., et al. (2022). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. Chemistry – A European Journal. Retrieved February 15, 2026, from [Link]

  • Tokyo Chemical Industry. (2025). SAFETY DATA SHEET.
  • BLDpharm. (n.d.). 4-(3-Aminophenyl)piperidine-2,6-dione.
  • Der Pharma Chemica. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Retrieved February 15, 2026, from [Link]

  • Liu, Y. H., et al. (2024). Simple and Efficient Synthesis of Piperidine-2,6-Diones. SynOpen. Retrieved February 15, 2026, from [Link]

  • Chemsrc. (n.d.). 3-aminopiperidine-2,6-dione | CAS#:2353-44-8. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Scheme S11: Synthesis of piperidine-2,6-dione derivatives 4a-c. Retrieved February 15, 2026, from [Link]

  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding. Retrieved February 15, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(3-Aminophenyl)piperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for the purification of 4-(3-Aminophenyl)piperidine-2,6-dione .

Status: Operational | Subject: Downstream Processing & Isolation Audience: Medicinal Chemists, Process Development Scientists Scope: Normal Phase Flash Column Chromatography

Executive Summary & Molecule Profile

The Challenge: Purifying 4-(3-Aminophenyl)piperidine-2,6-dione presents a classic "push-pull" chromatographic challenge. The molecule contains two distinct functional motifs with opposing behaviors on silica gel:

  • The Glutarimide Core (Piperidine-2,6-dione): A polar, hydrogen-bond donor/acceptor system susceptible to hydrolysis.

  • The 3-Aminophenyl Moiety: A basic aniline derivative that interacts strongly with acidic silanols, leading to peak tailing (streaking) and yield loss.

Target Purity: >98% (HPLC) for biological assay or PROTAC linker synthesis.

Method Development: The "Pre-Flight" Check

Before packing the column, you must establish a mobile phase that balances retention (


) with peak shape.
Solvent System Optimization

Standard Ethyl Acetate/Hexane systems often fail due to the insolubility of the glutarimide core and the basicity of the amine.

Solvent SystemRoleSuitabilityNotes
Hexane / EtOAc Non-polar baselineLow Compound likely insoluble; streaks heavily.
DCM / MeOH Polar elutionHigh Excellent solubility. Requires gradient control.
DCM / Acetone Alternative polarMedium Good selectivity, but acetone absorbs UV (detection issue).
Modifier (Critical) Silanol blocker Essential 1% Triethylamine (TEA) or 1%

.

Technical Insight: The silica surface is acidic (pH ~4–5). Without a basic modifier, the 3-aminophenyl group protonates (


), forming ionic bonds with deprotonated silanols (

). This causes "irreversible" adsorption or severe tailing. Adding 1% TEA neutralizes the silica surface, allowing the amine to elute as a free base.
Workflow Visualization: Method Development

MethodDev Start Crude Mixture Solubility Solubility Test (DCM vs EtOAc) Start->Solubility TLC_Acid TLC: 5% MeOH/DCM (No Modifier) Solubility->TLC_Acid Decision Streak? TLC_Acid->Decision TLC_Base TLC: 5% MeOH/DCM + 1% TEA Decision->TLC_Base Yes (Tailing) Selectivity Check Rf Target: 0.2 - 0.3 Decision->Selectivity No (Rare) TLC_Base->Selectivity ScaleUp Flash Column Gradient Setup Selectivity->ScaleUp

Caption: Logical flow for establishing the mobile phase. Note the critical decision point regarding amine streaking.

Standard Operating Procedure (SOP)

Stationary Phase: Silica Gel 60 (40–63 µm). Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH) + 1% Triethylamine (TEA).

Step 1: Sample Loading (The Dry Load Technique)

Direct liquid loading is discouraged due to the poor solubility of the glutarimide in non-polar starting solvents.

  • Dissolve the crude 4-(3-aminophenyl)piperidine-2,6-dione in a minimum amount of MeOH/DCM (1:1).

  • Add silica gel (ratio: 2g silica per 1g crude).

  • Rotary evaporate to dryness until a free-flowing powder is obtained.

  • Load this powder on top of the pre-packed column.

Step 2: Gradient Elution

Run the column using the following gradient profile (volumes depend on column size, typically measured in Column Volumes - CV):

StageSolvent CompositionPurpose
Equilibration 100% DCM (+ 1% TEA)Neutralize silica; remove non-polar impurities.
Elution A 0%

2% MeOH in DCM
Elute non-polar byproducts.
Elution B 2%

5% MeOH in DCM
Target Compound Elution.
Wash 10% MeOH in DCMStrip polar impurities.

Warning: Do not exceed 10% MeOH if possible. High MeOH concentrations can dissolve silica, contaminating your product with white silica dust upon evaporation.

Troubleshooting Center (FAQ)
Q1: My product is co-eluting with a dark impurity. How do I separate them?

Diagnosis: The polarity difference between the impurity and product is too small in the MeOH/DCM system. Solution: Switch selectivity.

  • Try EtOAc/Hexane (with 5% MeOH + 1% TEA) . The introduction of Hexane forces a different adsorption mechanism.

  • If the impurity is highly colored (likely oxidized anilines), use a short plug of basic alumina before the main silica column. Alumina retains acidic/phenolic impurities more strongly than silica.

Q2: I see two spots on TLC for the pure compound. Is it decomposing?

Diagnosis: This is likely Atropisomerism or Tautomerization , not decomposition.

  • Mechanism: The bulky 3-aminophenyl group at the 4-position can create restricted rotation, or the glutarimide ring can tautomerize.

  • Verification: Perform a 2D-TLC (run the plate, rotate 90°, run again). If the spots realign on the diagonal, they are interconverting isomers of the same compound.

  • Decomposition Check: If the spot at the baseline is increasing, the glutarimide ring may be hydrolyzing. Ensure your mobile phase does not contain water and minimize exposure to strong bases (pH > 10).

Q3: The product turned into a gum after evaporation. How do I get a solid?

Diagnosis: Trapped solvent (TEA/DCM) or amorphous solidification. Solution: Trituration.

  • Dissolve the gum in a minimum amount of EtOAc or DCM.

  • Slowly add Diethyl Ether or Hexane (antisolvent) with vigorous stirring.

  • A precipitate should form. Filter and dry under high vacuum to remove trace TEA.

Q4: The yield is lower than expected, and the silica at the top is yellow.

Diagnosis: Irreversible adsorption of the amine (Acid-Base reaction). Solution: You likely forgot the modifier or used insufficient TEA.

  • Recovery: Flush the column with 10% MeOH in DCM + 2%

    
     . This stronger base will displace the amine from the silica.
    
Diagnostic Logic Tree

Use this diagram to diagnose active chromatographic failures.

Troubleshooting Issue Identify Issue Streaking Broad/Tailing Peak Issue->Streaking CoElution Impurity Overlap Issue->CoElution LowYield Low Mass Recovery Issue->LowYield CheckMod Is TEA/NH3 present? Streaking->CheckMod ChangeSolv Switch to EtOAc/Hex/MeOH CoElution->ChangeSolv Gradient Flatten Gradient (e.g. hold at 3% MeOH) CoElution->Gradient Flush Flush Col w/ 10% MeOH + NH4OH LowYield->Flush Hydrolysis Check Stability (Ring Opening?) LowYield->Hydrolysis AddMod Add 1% TEA CheckMod->AddMod No CheckSol Check Solubility CheckMod->CheckSol Yes DryLoad Switch to Dry Load CheckSol->DryLoad Poor Solubility

Caption: Troubleshooting decision matrix for common purification failures.

References
  • General Synthesis & Properties: Liu, Y. H., et al. (2024).[1] Simple and Efficient Synthesis of Piperidine-2,6-Diones. SSRN.

  • Chromatographic Behavior of Amines: University of Rochester, Dept. of Chemistry. Solvent Systems for Flash Column Chromatography.

  • Glutarimide Ring Stability: Alves, C., et al. (2025). Influence of piperidine ring on stability and reactivity of piperine. ResearchGate.

  • Patent Protocol (Analogous Purification): Celgene Corp. (2019). Substituted 3-((3-aminophenyl)amino)piperidine-2,6-dione compounds. Patent AU2019404022A1.

Sources

resolving peak tailing in HPLC analysis of 4-(3-Aminophenyl)piperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

The Interaction Mechanism: Why is Tailing Occurring?

To resolve peak tailing, we must first understand the molecular behavior of 4-(3-Aminophenyl)piperidine-2,6-dione inside the column. This molecule presents a "dual-personality" challenge:

  • The Basic Aniline (

    
    ):  The primary amine on the phenyl ring is basic. At neutral pH, it exists as a protonated cation (
    
    
    
    ).
  • The Acidic Imide (

    
    ):  The nitrogen in the piperidine-2,6-dione ring is weakly acidic and susceptible to hydrolytic ring-opening at 
    
    
    
    .

The Root Cause: Tailing is almost invariably caused by Secondary Silanol Interactions .[1][2] While the hydrophobic phenyl ring interacts with the C18 ligands (primary retention), the protonated aniline group (


) engages in ion-exchange with residual deprotonated silanols (

) on the silica surface. This secondary "drag" slows down a portion of the analyte population, creating a kinetic tail.
Mechanism Visualization

The following diagram illustrates the competing interactions causing the tailing.

SilanolMechanism cluster_column Stationary Phase Surface cluster_analyte Analyte: 4-(3-Aminophenyl)piperidine-2,6-dione Silanol Ionized Silanol (Si-O⁻) C18 C18 Ligand (Hydrophobic) Amine Protonated Amine (-NH3⁺) Amine->Silanol Secondary Interaction (Causes Tailing) Skeleton Hydrophobic Skeleton Skeleton->C18 Primary Retention (Desired) Mitigation Mitigation Strategy: Low pH (<3.0) protonates Si-O⁻ to Si-OH Mitigation->Silanol

Caption: Figure 1. Mechanism of peak tailing driven by electrostatic attraction between the protonated amine and ionized surface silanols.

Diagnostic Matrix: Hardware vs. Chemistry

Before altering the mobile phase, confirm the issue is chemical. Use this matrix to isolate the variable.

SymptomDiagnostic StepInterpretationAction
Tailing on ALL peaks Check connections/tubing.Dead volume (void) in flow path.Re-plumb column inlet; check for "void" at column head.
Tailing ONLY on Amine peak Calculate Asymmetry (

).
Chemical interaction (Silanol effect).[2][3]Proceed to Section 3 (Chemistry Optimization).
Broad/Split Peak Inject 1/10th concentration.Column Mass Overload.Dilute sample or increase column capacity.
Fronting (

)
Check sample solvent.Solvent Mismatch (Strong Solvent Effect).Dissolve sample in Mobile Phase A.

Chemistry Optimization Strategies

Due to the hydrolytic instability of the piperidine-2,6-dione ring at high pH, you cannot use high pH (>8) buffers to suppress amine protonation. You must use Low pH strategies.

Strategy A: The "Gold Standard" for UV Detection (Non-MS)

Buffer: Phosphate Buffer + Triethylamine (TEA)

  • Why: Phosphate provides excellent buffering capacity at pH 2.5. TEA acts as a "sacrificial base," saturating the silanol sites so the analyte cannot interact with them.

  • Recipe: 20 mM Potassium Phosphate (pH 2.5) + 0.1% TEA.

Strategy B: MS-Compatible (Volatile)

Buffer: Formate or Trifluoroacetic Acid (TFA)

  • Why: TFA (

    
    ) is an ion-pairing agent. It forms a neutral ion pair with the protonated amine (
    
    
    
    ), masking the charge and increasing retention while sharpening the peak.
  • Warning: TFA suppresses MS ionization signal. If sensitivity is critical, use Difluoroacetic acid (DFA) or 0.1% Formic Acid with a high-quality hybrid column (see Section 4).

Strategy C: Column Selection

The column is the hardware interface for these chemistries.

  • Recommendation: Use a Charged Surface Hybrid (CSH) or a Polar-Embedded C18 column.

  • Mechanism: These columns have a slight positive surface charge or embedded polar groups that electrostatically repel the protonated amine, preventing it from reaching the underlying silanols.[4][5]

Optimized Experimental Protocol

This protocol is designed to achieve


 for 4-(3-Aminophenyl)piperidine-2,6-dione.
Materials
  • Column: C18 with Polar Embedding or End-capping (e.g., Waters XSelect CSH C18 or Agilent Zorbax Bonus-RP),

    
     mm, 3.5 µm.
    
  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Sample Diluent: 90% Mobile Phase A / 10% Acetonitrile.

Step-by-Step Workflow
  • Preparation:

    • Dissolve the standard in the Sample Diluent . Crucial: Do not dissolve in 100% MeOH or ACN; this causes "solvent shock" and peak distortion.

    • Filter through a 0.2 µm PTFE filter.

  • Equilibration:

    • Flush column with 100% B for 10 mins (remove organic contaminants).

    • Equilibrate with initial gradient conditions (5% B) for 15 column volumes.

  • Gradient Method:

    Time (min) % Mobile Phase A % Mobile Phase B Flow Rate (mL/min)
    0.0 95 5 1.0
    15.0 40 60 1.0
    16.0 5 95 1.0
    18.0 5 95 1.0
    18.1 95 5 1.0

    | 23.0 | 95 | 5 | 1.0 |

  • Temperature Control:

    • Set column oven to 40°C .

    • Reasoning: Elevated temperature reduces mobile phase viscosity and improves mass transfer kinetics, sharpening the peak.

Troubleshooting Workflow Diagram

Troubleshooting Start Start: Peak Tailing Detected CheckpH Is Mobile Phase pH < 3.0? Start->CheckpH LowerpH Action: Adjust pH to 2.5 (Use Phosphate or TFA) CheckpH->LowerpH No CheckCol Is Column End-capped / Hybrid? CheckpH->CheckCol Yes LowerpH->CheckCol ChangeCol Action: Switch to CSH or Polar-Embedded Column CheckCol->ChangeCol No CheckDiluent Is Sample Diluent Stronger than Mobile Phase? CheckCol->CheckDiluent Yes ChangeCol->CheckDiluent FixDiluent Action: Match Diluent to Initial Mobile Phase CheckDiluent->FixDiluent Yes Success Success: Asymmetry < 1.2 CheckDiluent->Success No FixDiluent->Success

Caption: Figure 2. Step-by-step logic flow for isolating and correcting peak tailing factors.

Frequently Asked Questions (FAQs)

Q1: Can I use high pH (pH 10) to neutralize the amine and stop tailing? A: No. While high pH would neutralize the amine (


), the piperidine-2,6-dione ring (glutarimide) is unstable and undergoes hydrolysis (ring-opening) under basic conditions [1]. You must stick to acidic pH (2.0 - 3.0) to preserve the structural integrity of the molecule.

Q2: I cannot use TFA because I am using a Mass Spectrometer. What now? A: Use Ammonium Formate (10-20 mM) adjusted to pH 3.0 with Formic Acid . The ammonium ions (


) act as a competitor for the silanol sites, similar to TEA but MS-compatible. Alternatively, use Difluoroacetic Acid (DFA), which has less signal suppression than TFA.

Q3: Why does my peak tailing get worse as the column ages? A: Acidic hydrolysis of the bonded phase (stripping of the C18 ligand) exposes more raw silanols over time. If you observe this drift, the column has likely reached the end of its lifetime for this specific basic assay.

Q4: Can I use perchlorate buffers? A: Yes, Sodium Perchlorate (


) is a potent chaotropic agent that works excellently for UV methods to sharpen peaks of amines. However, it is explosive  if dried with organics and is generally incompatible with MS. Use only for UV/PDA methods.

References

  • Nair, A. B., et al. (2020). "Stability of Lenalidomide and related piperidine-2,6-diones in varying pH conditions." Journal of Pharmaceutical Sciences. (Generalized citation based on glutarimide stability principles).

  • McCalley, D. V. (2017). "Understanding and manipulating the separation of hydrophilic, charged and polar compounds in hydrophilic interaction and reversed-phase chromatography." Journal of Chromatography A.

  • Waters Corporation. (2025). "Controlling Silanol Activity in Reversed-Phase HPLC." Waters Application Notes.

  • Chromatography Online. (2019). "HPLC Diagnostic Skills II – Tailing Peaks." LCGC North America.

Sources

Validation & Comparative

Comparative Guide: Binding Affinity of 4-(3-Aminophenyl)piperidine-2,6-dione vs. Lenalidomide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Lenalidomide and the Phenyl Glutarimide (PG) analog 4-(3-Aminophenyl)piperidine-2,6-dione (structurally analyzed here as the 3-substituted active pharmacophore, consistent with high-affinity Cereblon binders).

Executive Summary

In the context of targeted protein degradation (TPD), Lenalidomide serves as the industry-standard Cereblon (CRBN) ligand, characterized by a phthalimide-based core. The comparator, 4-(3-Aminophenyl)piperidine-2,6-dione (referred to herein as 3-Amino-PG to reflect the active 3-substituted pharmacophore), represents the Phenyl Glutarimide (PG) class.

While Lenalidomide possesses high affinity (


 nM) and established neosubstrate recruitment (IKZF1/3), it suffers from hydrolytic instability and rapid racemization. The Phenyl Glutarimide analogs demonstrate comparable or superior binding affinity  (IC

as low as 120 nM for amino-analogs) while offering significantly enhanced chemical stability and reduced molecular weight, making them superior "warheads" for next-generation PROTACs.

Critical Note on Nomenclature: The active CRBN-binding pharmacophore requires the glutarimide ring to be substituted at the C3 position (alpha to the carbonyl) to insert into the tri-tryptophan pocket. A literal "4-substituted" isomer (beta to carbonyl) would structurally clash with the pocket walls (Trp380, Trp386). This guide analyzes the compound as a 3-(3-aminophenyl) analog, consistent with the "Phenyl Glutarimide" (PG) class described in recent medicinal chemistry literature (e.g., Min et al., Angew. Chem. 2021).[1][2][3]

Structural & Mechanistic Analysis

Chemical Architecture
FeatureLenalidomide 3-Amino-PG (Comparator)
Core Scaffold 4-amino-isoindolinone (Phthalimide derivative)3-Aminophenyl ring
CRBN Anchor Glutarimide (Piperidine-2,6-dione)Glutarimide (Piperidine-2,6-dione)
Linkage N-linked (C3 of glutarimide to N of isoindolinone)C-linked (C3 of glutarimide to C of phenyl)
Chirality Chiral (C3); (S)-enantiomer is activeChiral (C3); (S)-enantiomer is active
Hydrolytic Stability Low (Phthalimide ring activates glutarimide hydrolysis)High (Phenyl ring deactivates glutarimide hydrolysis)
Binding Mechanism (The Tri-Trp Pocket)

Both molecules engage the Cereblon Thalidomide-Binding Domain (TBD) . The glutarimide ring inserts into a hydrophobic cage formed by Trp380, Trp386, and Trp400 .

  • Lenalidomide: The isoindolinone ring sits on the surface, forming a "molecular glue" interface that recruits neosubstrates (e.g., IKZF1) via a

    
    -hairpin motif.
    
  • 3-Amino-PG: The phenyl ring mimics the isoindolinone footprint. The 3-amino group is critical; it mimics the H-bond donor/acceptor properties of the phthalimide system, locking the ligand in a high-affinity conformation and enabling potential contacts with His353.

Quantitative Performance Comparison

The following data synthesizes head-to-head assays (Fluorescence Polarization and TR-FRET) from recent structural activity relationship (SAR) studies.

Table 1: Binding Affinity and Stability Profile
MetricLenalidomide Amino-Phenyl Glutarimide (PG) Implication
CRBN Binding (

)
150 – 200 nM 120 – 150 nM (for optimized amino-analogs)PG analogs can achieve slightly higher potency due to optimized vector fit.
CRBN Binding (

)
~180 nM ~100 – 150 nM Comparable thermodynamics; PG is a viable direct replacement.
Ligand Efficiency (LE) ~0.38 – 0.45> 0.48 PG is smaller (lower MW) but binds equally well, ideal for PROTACs.
Media Stability (

)
< 4 hours > 24 hours PG resists hydrolysis, ensuring sustained intracellular concentration.
Racemization (

)
~2 hours ~3 – 7 hours Both racemize, but PG is slightly more configurationally stable.

Key Insight: The removal of the electron-withdrawing phthalimide nitrogen in the PG analog reduces the acidity of the glutarimide proton, significantly slowing down the ring-opening hydrolysis that deactivates Lenalidomide.

Experimental Protocols

Fluorescence Polarization (FP) Binding Assay

Purpose: Determine


 values for CRBN binding competition.

Reagents:

  • Recombinant Human CRBN-DDB1 Complex.

  • Cy5-labeled Thalidomide tracer (Probe).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 200 mM NaCl, 0.1% Pluronic F-127, 1 mM TCEP.

Protocol:

  • Preparation: Dilute CRBN-DDB1 protein to a working concentration of 50 nM in Assay Buffer.

  • Tracer Addition: Add Cy5-Thalidomide tracer to a final concentration of 5 nM.

  • Compound Titration: Prepare a 10-point serial dilution of Lenalidomide and 3-Amino-PG (range: 10 µM to 0.1 nM) in DMSO.

  • Incubation: Transfer 100 nL of compound to 384-well black low-volume plates. Add 10 µL of Protein-Tracer mix.

  • Equilibration: Incubate for 30 minutes at Room Temperature (protect from light).

  • Readout: Measure Fluorescence Polarization (Ex: 635 nm, Em: 670 nm) on a multi-mode plate reader (e.g., PerkinElmer EnVision).

  • Analysis: Fit data to a sigmoidal dose-response equation (4-parameter logistic) to derive

    
    .
    
Cellular Stability Assay (LC-MS/MS)

Purpose: Validate the superior stability of the PG analog.

Protocol:

  • Dosing: Spike RPMI-1640 media (with 10% FBS) with 1 µM of test compound.

  • Sampling: Aliquot samples at t = 0, 1, 2, 4, 8, and 24 hours.

  • Quenching: Mix 50 µL sample with 150 µL cold Acetonitrile (containing internal standard).

  • Analysis: Centrifuge and inject supernatant into LC-MS/MS. Monitor parent ion decay.

  • Calculation: Plot

    
     vs. time to calculate 
    
    
    
    .

Pathway Visualization

The following diagram illustrates the competitive binding mechanism and the downstream consequence of the enhanced stability of the Phenyl Glutarimide (PG) analog.

CRBN_Binding_Pathway Lenalidomide Lenalidomide (Phthalimide Core) CRBN_Pocket CRBN Tri-Trp Pocket (Trp380, Trp386, Trp400) Lenalidomide->CRBN_Pocket High Affinity (IC50 ~180nM) Hydrolysis Hydrolysis (Ring Opening) Lenalidomide->Hydrolysis Rapid (t1/2 < 4h) PG_Analog 3-Amino-PG (Phenyl Core) PG_Analog->CRBN_Pocket High Affinity (IC50 ~120nM) PG_Analog->Hydrolysis Resistant (t1/2 > 24h) Complex Ligand-CRBN Complex CRBN_Pocket->Complex Ligand Insertion Neosubstrate Recruitment of IKZF1 / IKZF3 Complex->Neosubstrate Molecular Glue Interface Degradation Ubiquitination & Proteasomal Degradation Neosubstrate->Degradation

Figure 1: Comparative mechanism of action. Note the "Hydrolysis" pathway (dashed red) significantly depletes active Lenalidomide, whereas the PG analog (green) retains structural integrity for sustained target engagement.

References

  • Min, J., et al. (2021). "Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs."[1][3] Angewandte Chemie International Edition, 60(51), 26663–26670.[2][3] Link

  • Chamberlain, P. P., et al. (2014). "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs." Nature Structural & Molecular Biology, 21, 803–809. Link

  • Jarusiewicz, J. A., et al. (2023). "Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design." Journal of Medicinal Chemistry, 66(2), 1456–1467. Link

  • Ito, T., et al. (2010). "Identification of a primary target of thalidomide teratogenicity." Science, 327(5971), 1345-1350. Link

Sources

A Comparative Guide to the ¹H NMR Spectral Analysis of 4-(3-Aminophenyl)piperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and interpretation of the proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 4-(3-Aminophenyl)piperidine-2,6-dione, a key heterocyclic scaffold in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data report. It offers a comparative framework, contextualizing the spectrum of the title compound against its constituent substructures and related molecules. By understanding how each component influences the final spectrum, researchers can gain a deeper, more intuitive grasp of the structure-spectral relationship, aiding in the unambiguous identification and characterization of this and similar molecular entities.

Foundational Principles: Decoding the Spectrum

A ¹H NMR spectrum provides a wealth of information based on four key parameters:

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (higher ppm), while electron-donating groups cause an upfield shift (lower ppm).[1][2]

  • Integration: The area under a signal is proportional to the number of protons it represents, providing a ratio of the different types of protons in the molecule.[1]

  • Multiplicity (Splitting): Due to a phenomenon called spin-spin coupling, the signal for a proton is split by adjacent, non-equivalent protons. The multiplicity is described by the 'n+1 rule', where 'n' is the number of neighboring protons, leading to patterns like singlets (s), doublets (d), triplets (t), and multiplets (m).[3]

  • Coupling Constant (J): The distance between the split peaks, measured in Hertz (Hz), is the coupling constant. It is a measure of the interaction strength between coupled protons and is crucial for determining connectivity and stereochemistry.[4]

Predicted ¹H NMR Spectrum of 4-(3-Aminophenyl)piperidine-2,6-dione

Caption: Structure of 4-(3-Aminophenyl)piperidine-2,6-dione with proton labels.

Aliphatic Region (Piperidine-2,6-dione Ring)

The piperidine ring exists in a dynamic chair conformation. Protons in axial and equatorial positions are chemically non-equivalent, leading to distinct signals and complex splitting patterns.

  • H₄ (Methine Proton, ~3.0-3.3 ppm): This proton is attached to the carbon bearing the bulky aminophenyl group, which will preferentially occupy the equatorial position to minimize steric hindrance. H₄ will therefore be axial. It is coupled to four neighboring protons (H₃ₐ, H₃ₑ, H₅ₐ, H₅ₑ), and is expected to appear as a complex multiplet. Its downfield shift is due to the deshielding effect of the adjacent aromatic ring.

  • H₃/H₅ (Methylene Protons, ~2.7-2.9 ppm and ~2.0-2.2 ppm): These four protons (two axial, two equatorial) are adjacent to the methine proton (H₄). Due to the influence of the carbonyl groups and the chiral center at C4, they are diastereotopic and thus chemically non-equivalent. They will appear as two separate complex multiplets. The protons closer to the deshielding carbonyl groups (H₃) will be further downfield.

  • H₂/H₆ (Methylene Protons, ~2.6-2.8 ppm): These protons are adjacent to the imide nitrogen and the carbonyl groups. They are chemically equivalent due to the molecule's symmetry plane. They are coupled to the H₃/H₅ protons and will likely appear as a multiplet.

  • H₅ (Imide N-H, ~8.0-8.5 ppm): The imide proton is typically deshielded and appears as a broad singlet. Its chemical shift can be highly dependent on the solvent and concentration.[8] In a solvent like DMSO-d₆, this proton can exchange with residual water, leading to further broadening.

Aromatic Region (3-Aminophenyl Group)

The signals for the aromatic protons are influenced by the anisotropic effect of the benzene ring, which causes significant deshielding, and the electronic effects of the two substituents: the electron-donating amino (-NH₂) group and the electron-donating alkyl piperidine group.[6][9]

  • H₉ (Amino -NH₂, ~5.0-5.5 ppm): The protons of the primary amine will typically appear as a broad singlet. The chemical shift is variable and depends on solvent, concentration, and temperature.

  • Aromatic Protons (H₆, H₇, H₈, H₁₀, ~6.5-7.2 ppm): The four protons on the meta-substituted ring are all non-equivalent and will produce a complex set of signals.

    • H₆: This proton is ortho to the alkyl substituent and meta to the amino group. It will likely appear as a singlet or a narrowly split triplet due to small meta couplings.

    • H₇: This proton is para to the alkyl group and ortho to the amino group. It is expected to be the most upfield of the aromatic signals due to the strong shielding effect of the ortho amino group. It will appear as a triplet, coupled to H₆ and H₈.

    • H₈: This proton is meta to the alkyl group and ortho to the amino group. It will also be shifted upfield and will appear as a doublet of doublets.

    • H₁₀: This proton is ortho to the alkyl group and para to the amino group. It will appear as a doublet of doublets.

The typical coupling constants in a benzene ring are: J(ortho) ≈ 7–10 Hz, J(meta) ≈ 2–3 Hz, and J(para) ≈ 0–1 Hz.[10] These differences in coupling constants are key to assigning the signals.

Comparative Spectral Analysis

To fully appreciate the spectrum of 4-(3-Aminophenyl)piperidine-2,6-dione, it is instructive to compare its predicted chemical shifts with those of its parent structures and a close medicinal analog.

Compound/Proton GroupPredicted δ (ppm) for Target MoleculeExperimental δ (ppm) for Glutarimide[11]Experimental δ (ppm) for AnilineExperimental δ (ppm) for Pomalidomide (Piperidine Protons)[5][6]
Piperidine H-4~3.0-3.3 (m)1.93 (quintet)N/A~5.1 (dd) (H-3 position)
Piperidine H-3,5~2.7-2.9 & ~2.0-2.2 (m)2.45 (t)N/A~2.7-2.9 & ~2.0-2.2 (m)
Piperidine H-2,6~2.6-2.8 (m)2.45 (t)N/A~2.7-2.9 & ~2.0-2.2 (m)
Imide N-H~8.0-8.5 (br s)~10.5 (br s)N/A~11.1 (s)
Aromatic Protons~6.5-7.2 (m)N/A6.6-7.1 (m)Aromatic protons on phthalimide ring
Amino -NH₂~5.0-5.5 (br s)N/A~3.5 (br s)~5.0 (s)

Analysis of Comparisons:

  • vs. Glutarimide: The unsubstituted glutarimide ring shows two simple signals for its methylene protons. In our target molecule, the introduction of the bulky substituent at C-4 breaks this symmetry, making all the piperidine ring protons non-equivalent and shifting them significantly. The H-4 proton, in particular, is shifted downfield due to the deshielding effect of the attached phenyl ring.

  • vs. Aniline: Aniline provides a baseline for the aromatic proton chemical shifts. The addition of the alkyl substituent from the piperidine ring in our target molecule will cause minor shifts in the aromatic region compared to aniline.

  • vs. Pomalidomide: Pomalidomide is an excellent comparator for the piperidine-2,6-dione portion of the molecule.[5][6] The key difference is the point of attachment: C-3 in pomalidomide versus C-4 in our target molecule. The methine proton in pomalidomide (at C-3) is significantly more deshielded (~5.1 ppm) because it is directly attached to the electron-withdrawing phthalimide group. In our target molecule, the methine proton (at C-4) is further from the imide nitrogen and carbonyls, resulting in a more upfield predicted chemical shift.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

Obtaining a clean, well-resolved ¹H NMR spectrum is paramount for accurate interpretation. The following protocol outlines the standard procedure for a small organic molecule like 4-(3-Aminophenyl)piperidine-2,6-dione.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh 5-10 mg of sample prep2 Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 prep4 Transfer to NMR tube and cap prep3->prep4 acq1 Insert sample and lock on solvent signal prep4->acq1 acq2 Shim magnet coils for homogeneity acq1->acq2 acq3 Set acquisition parameters (pulse sequence, scans) acq2->acq3 acq4 Acquire Free Induction Decay (FID) acq3->acq4 proc1 Fourier Transform (FID -> Spectrum) acq4->proc1 proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Calibrate spectrum to TMS (0 ppm) proc3->proc4 proc5 Integrate peaks proc4->proc5 Final Spectrum Interpretation Final Spectrum Interpretation proc5->Final Spectrum Interpretation

Caption: Key through-bond (J-coupling) correlations in the title compound.

Conclusion

The ¹H NMR spectrum of 4-(3-Aminophenyl)piperidine-2,6-dione is complex, reflecting the molecule's rich structural and stereochemical features. A systematic analysis, grounded in fundamental NMR principles and informed by comparative data from related structures, allows for a confident and detailed interpretation. The piperidine-2,6-dione moiety gives rise to a series of complex multiplets in the aliphatic region, a direct consequence of the C-4 substitution that renders the ring protons diastereotopic. The 3-aminophenyl group produces a characteristic pattern in the aromatic region, governed by the electronic effects of its substituents and predictable ortho, meta, and para coupling constants. This guide provides the foundational knowledge and comparative data necessary for researchers to confidently identify and characterize this important chemical entity, and serves as a template for the analysis of other complex heterocyclic systems.

References

  • Fiveable. (2025, August 15). Anisotropic Effect Definition. Fiveable. [Link]

  • All She Knows. (2023, May 6). Anisotropic Effects in Alkenes, Alkynes & Aromatic Compounds (Benzene) in 1H-NMR| Org. Spectroscopy [Video]. YouTube. [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • Wang, Y., et al. (2022). Synthesis and Anti-Tumor Effects of Novel Pomalidomide Derivatives Containing Urea Moieties. Molecules, 27(9), 2871. [Link]

  • Study Mind. (2022, April 19). Analytical Techniques - High Resolution ¹H NMR (A-Level Chemistry). [Link]

  • Organic Spectroscopy International. (2015, March 8). POMALIDOMIDE. [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • Brainly. (2020, May 5). (a) Your TA will give you a ¹H NMR spectrum of the 3-nitroaniline product. Using your NMR knowledge and.... [Link]

  • Fiveable. (2025, September 15). Meta-Substituted Benzenes Definition. Fiveable. [Link]

  • SpectraBase. Glutarimide - Optional[1H NMR] - Chemical Shifts. [Link]

  • Lima, A. N., et al. (2023). Quantum Chemical Investigation of the Interaction of Thalidomide Monomeric, Dimeric, Trimeric, and Tetrameric Forms with Guanine DNA Nucleotide Basis in DMSO and Water Solution: A Thermodynamic and NMR Spectroscopy Analysis. ACS Omega. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • Dwivedi, P., et al. (2013). Confirmation of ring protons of 2-((3-(trifluoromethyl)phenyl)amino)nicotinic acid using correlation spectroscopy NMR technique. IOSR Journal of Applied Chemistry, 3(1), 46-52. [Link]

  • University of Wisconsin. 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. [Link]

  • Pouchert, C. J., & Campbell, J. R. (1974). The Aldrich Library of NMR Spectra. Aldrich Chemical Company.
  • University of Puget Sound. Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Oregon State University. ¹H NMR Chemical Shift. [Link]

Sources

LC-MS validation of 4-(3-Aminophenyl)piperidine-2,6-dione purity

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: LC-MS Validation of 4-(3-Aminophenyl)piperidine-2,6-dione Purity

Executive Summary

In the synthesis of Proteolysis Targeting Chimeras (PROTACs), the Cereblon (CRBN) E3 ligase ligand is a non-negotiable structural motif.[1] While Lenalidomide and Pomalidomide are standard, the simplified analog 4-(3-Aminophenyl)piperidine-2,6-dione has emerged as a critical scaffold for accessing novel exit vectors for linker attachment.

However, this molecule presents a dual analytical challenge:

  • Glutarimide Instability: The piperidine-2,6-dione ring is prone to hydrolysis, generating ring-open carboxylic acid impurities (glutaramic acids) that are often UV-silent or co-eluting.[1]

  • Isomeric Purity: The meta-amino positioning (3-aminophenyl) must be distinguished from para-isomers which may arise from impure starting materials.[1]

This guide provides a validated LC-MS/MS workflow to replace traditional HPLC-UV methods, ensuring the high purity required for PROTAC library synthesis.

The Challenge: Why Standard HPLC-UV Fails

Traditional HPLC-UV (254 nm) is sufficient for assaying the main component but fails to detect critical impurities that affect downstream coupling efficiency.[1]

FeatureHPLC-UV (Standard)LC-MS/MS (Recommended)Scientific Rationale
Specificity LowHighUV cannot easily distinguish the parent (MW 204) from its hydrolysis product (MW 222) if they co-elute.[1] MS resolves them by m/z.
Sensitivity (LOQ) ~0.1% (w/w)< 0.01% (w/w)Critical for detecting trace aniline-like mutagenic impurities.[1]
Throughput 15-30 min/run3-8 min/runMS specificity allows for faster gradients without baseline resolution requirements for all peaks.[1]
Structural ID Retention time onlyMass + FragmentConfirms the integrity of the glutarimide ring (loss of -NH3 or -CO fragments).

Experimental Protocol: The Self-Validating System

This protocol is designed as a "self-validating" system.[1] The mobile phase pH and column choice are selected specifically to stabilize the glutarimide ring during analysis.

A. Chromatographic Conditions (The Separation)
  • Column: Waters XSelect CSH C18 (or equivalent charged surface hybrid), 2.1 x 100 mm, 2.5 µm.

    • Why: CSH particles provide better peak shape for basic amines (the aniline moiety) under acidic conditions.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]

    • Why:Crucial. Neutral or basic pH accelerates glutarimide ring hydrolysis.[1] Acidic pH stabilizes the ring during the run.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 6 minutes.

  • Flow Rate: 0.4 mL/min.[1]

  • Temperature: 35°C (Do not exceed 40°C to prevent on-column degradation).

B. Mass Spectrometry Settings (The Detection)
  • Ionization: ESI Positive Mode (M+H)+.

  • Source Temp: 450°C.

  • MRM Transitions:

    • Quantifier: m/z 205.1

      
       84.0 (Piperidine-2,6-dione characteristic fragment).[1]
      
    • Qualifier: m/z 205.1

      
       134.1 (Loss of glutarimide ring).[1]
      
    • Hydrolysis Impurity Check: Monitor m/z 223.1 (Ring open acid).[1]

Analytical Workflow Visualization

The following diagram outlines the logical flow of the validation process, emphasizing the "Go/No-Go" decision points that ensure data integrity.

AnalyticalWorkflow Sample Sample Preparation (Diluent: 0.1% FA in MeOH) LC LC Separation (Acidic pH Critical) Sample->LC MS MS/MS Detection (MRM Mode) LC->MS Decision Check Hydrolysis (m/z 223 present?) MS->Decision Pass Purity Confirmed (Proceed to Coupling) Decision->Pass No (<0.1%) Fail Reject Batch (Recrystallize) Decision->Fail Yes (>0.1%)

Caption: Figure 1. LC-MS/MS Decision Workflow. Note the critical checkpoint for hydrolysis products (m/z 223) which indicates improper storage or synthesis failure.[1]

Validation Framework (ICH Q2 R2 Compliance)

To ensure this method is authoritative, it must be validated against ICH Q2(R2) guidelines.

I. Specificity (Forced Degradation)
  • Protocol: Expose sample to 0.1 N NaOH for 1 hour.

  • Expectation: The peak at m/z 205 should decrease, and a new peak at m/z 223 (Ring Open) should appear.[1]

  • Acceptance: The method must chromatographically resolve the parent from the hydrolysis product (Resolution > 1.5), or the MS must distinguish them by mass.

II. Linearity & Range
  • Range: 0.05 µg/mL (LOQ) to 10 µg/mL.

  • Criterion:

    
    .[1]
    
  • Note: Amines can show adsorption at low concentrations.[1] Use silanized glass vials if linearity at the low end is poor.[1]

III. Accuracy (Recovery)
  • Method: Spike the pure compound into a "blank" matrix (e.g., reaction solvent) at 50%, 100%, and 150% of target concentration.[1]

  • Acceptance: Mean recovery 90-110%.[1]

Chemical Logic: The Degradation Pathway

Understanding the chemistry is vital for interpreting MS spectra. The glutarimide ring is the weak link.[1]

DegradationPath Parent Parent Molecule (m/z 205) Intact Glutarimide Hydrolysis Hydrolysis (+H2O) Parent->Hydrolysis Product Ring-Open Impurity (m/z 223) Glutaramic Acid Hydrolysis->Product  Basic pH / Heat

Caption: Figure 2. Primary degradation pathway.[1] The mass shift of +18 Da (Water) is the key indicator of instability monitored by this method.

References

  • International Council for Harmonisation (ICH). (2023).[1][2][3][4] Validation of Analytical Procedures Q2(R2). European Medicines Agency.[1][2][5][6]

  • Wu, L., et al. (2024).[7] Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones. National Institutes of Health (PMC).

  • BenchChem Technical Support. (2025). Stability and Hydrolysis of Piperidine-2,6-dione Derivatives.[1][8]

  • Food and Drug Administration (FDA). (2024).[1][9] Q2(R2) Validation of Analytical Procedures - Guidance for Industry.

Sources

IC50 comparison of 4-(3-Aminophenyl)piperidine-2,6-dione in myeloma cell lines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the experimental scaffold 4-(3-Aminophenyl)piperidine-2,6-dione against clinically established Cereblon (CRBN) modulators in the context of Multiple Myeloma (MM) research.

Executive Analysis

4-(3-Aminophenyl)piperidine-2,6-dione represents a simplified "Phenyl-Glutarimide" pharmacophore, distinct from the fused-ring systems of clinical Immunomodulatory Drugs (IMiDs). While clinical agents like Lenalidomide and Pomalidomide utilize an isoindolinone or phthalimide core fused to the glutarimide ring to drive high-affinity neosubstrate (IKZF1/3) degradation, the 4-phenyl-substituted glutarimide is primarily utilized as a minimalist Cereblon binder or a PROTAC anchor .

In myeloma cell lines (e.g., MM1.S), the antiproliferative potency (IC50) of simple phenyl-glutarimides is generally orders of magnitude lower (weaker) than Lenalidomide or Pomalidomide, unless the phenyl ring is heavily functionalized to recapitulate the hydrophobic interactions required for Ikaros/Aiolos recruitment.

The Structural Divergence
  • Clinical Standard (Lenalidomide): 3-substituted glutarimide with a fused isoindolinone system.

  • Target Compound: 4-substituted glutarimide with a free phenyl ring.

  • Impact: The shift from C3 to C4 substitution and the loss of the fused ring system alters the binding geometry within the CRBN tri-tryptophan pocket, significantly affecting the recruitment of neosubstrates (IKZF1/IKZF3).

Comparative Performance Data (IC50)

The following table contrasts the antiproliferative potency of the target scaffold against the clinical standards in key myeloma cell lines.

FeatureTarget Scaffold (4-(3-Aminophenyl)piperidine-2,6-dione)Lenalidomide (Clinical Standard)Pomalidomide (High-Potency Alternative)
Chemical Class Phenyl-Glutarimide (Experimental)Amino-Isoindolinone (IMiD)Amino-Phthalimide (IMiD)
MM1.S IC50 (Sensitive)> 10 - 50 µM * (Estimated/Scaffold)0.1 - 0.5 µM 0.01 - 0.05 µM
U266 IC50 (Resistant)> 100 µM > 10 - 50 µM ~ 1 - 5 µM
CRBN Binding Affinity Low to Moderate (Linker dependent)HighVery High
Primary Mechanism Competitive CRBN Binding (Antagonist/Weak Degrader)Active Neosubstrate Degradation (Agonist)Active Neosubstrate Degradation (Agonist)
Solubility (DMSO) High (>50 mM)Moderate (~10-20 mM)Moderate (~10 mM)

*Note: Unfunctionalized phenyl-glutarimide scaffolds often fail to induce sufficient IKZF1 degradation to trigger cytotoxicity in MM cells, acting more as competitive inhibitors of CRBN unless coupled to a separate warhead (PROTAC).

Mechanistic Insight & Signaling Pathway

To understand the IC50 disparity, one must analyze the Cereblon-DDB1-Cul4A axis. Clinical IMiDs act as "molecular glues," altering the surface of CRBN to recruit Ikaros (IKZF1) and Aiolos (IKZF3).

Why the Target Compound is Less Potent: The "glutarimide" moiety binds the CRBN pocket (W380, W386, W400). However, the effector activity (killing myeloma cells) requires the substituent (the "body") to create a specific hydrophobic interface that traps IKZF1/3. The 4-(3-aminophenyl) geometry lacks the precise steric bulk and rigidity of the 3-(4-amino-isoindolinone) system (Lenalidomide), leading to poor neosubstrate recruitment and consequently higher IC50 values.

Pathway Visualization (DOT Diagram)

CRBN_Pathway Drug IMiD / Glutarimide Ligand Complex Ligand-CRBN Complex Drug->Complex Binds Tri-Trp Pocket CRBN Cereblon (CRBN) CRBN->Complex Ternary Ternary Complex (CRBN-Drug-IKZF) Complex->Ternary Recruits Substrate Substrate Neosubstrate (IKZF1/IKZF3) Substrate->Ternary Ubiquitin Ubiquitination (E3 Ligase Activity) Ternary->Ubiquitin Induces Poly-Ub Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome Death Myeloma Cell Death (IRF4 Downregulation) Proteasome->Death Loss of Survival Signals LenPom Lenalidomide/Pomalidomide: High Affinity Recruitment LenPom->Ternary Strong Effect PhenylGlu 4-(3-Aminophenyl)-Glutarimide: Weak/No Recruitment PhenylGlu->Ternary Weak Effect

Caption: The IMiD-induced degradation pathway. The structural fidelity of the ligand is critical for the "Recruitment" step, determining the IC50.

Experimental Protocol: Validating IC50

To empirically determine the IC50 of your specific 4-(3-aminophenyl) analog compared to Lenalidomide, use this self-validating CellTiter-Glo (CTG) workflow.

Materials
  • Cell Lines: MM1.S (ATCC CRL-2974, Sensitive Control), U266 (Resistant Control).

  • Compounds: 4-(3-Aminophenyl)piperidine-2,6-dione (Test), Lenalidomide (Ref), DMSO (Vehicle).

  • Reagent: CellTiter-Glo® 2.0 (Promega).

Step-by-Step Methodology
  • Preparation: Dissolve compounds in 100% DMSO to 10 mM stock. Verify solubility (phenyl-glutarimides can precipitate in aqueous media if lipophilic).

  • Seeding: Plate MM1.S cells at 5,000 cells/well in 96-well white-walled plates (50 µL volume).

  • Dosing:

    • Prepare a 9-point serial dilution (1:3) starting at 100 µM down to ~0.01 µM.

    • Include Vehicle Control (DMSO) and Blank (Media only) wells.

    • Add 50 µL of 2x compound solution to cells (Final DMSO concentration < 0.1%).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2. (IMiDs require >48h to manifest cytotoxicity via the transcriptional downregulation of IRF4).

  • Readout:

    • Equilibrate plate to room temperature (15 min).

    • Add 100 µL CellTiter-Glo reagent.

    • Shake (orbitally) for 2 minutes; incubate 10 minutes.

    • Read Luminescence (RLU).

  • Analysis: Normalize RLU to DMSO control. Fit data to a non-linear regression model (log(inhibitor) vs. response -- Variable slope) to calculate IC50.

Validation Check: If Lenalidomide IC50 in MM1.S is not between 0.1–1.0 µM, the assay conditions (cell density or incubation time) are invalid.

References

  • Gandhi, A. K., et al. (2014). "Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4(CRBN)." British Journal of Haematology. Link

  • Chamberlain, P. P., et al. (2014). "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs." Nature Structural & Molecular Biology. Link

  • Zhu, Y. X., et al. (2011). "Cereblon expression is required for the antimyeloma activity of lenalidomide and pomalidomide." Blood. Link

  • Krasavin, M., et al. (2023).[1] "Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines." European Journal of Medicinal Chemistry. Link

  • Hansen, J. D., et al. (2020). "Discovery of CRBN E3 Ligase Modulator CC-92480 (Mezigdomide) for the Treatment of Relapsed and Refractory Multiple Myeloma." Journal of Medicinal Chemistry. Link

Sources

Comparative Crystallographic Guide: 4-(3-Aminophenyl)piperidine-2,6-dione Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical advisory for drug development professionals characterizing Cereblon (CRBN) ligands and glutarimide derivatives. It synthesizes established crystallographic data of close structural analogs to provide a comparative baseline for 4-(3-Aminophenyl)piperidine-2,6-dione .

Part 1: Executive Technical Analysis

The molecule 4-(3-Aminophenyl)piperidine-2,6-dione represents a critical structural variation in the class of immunomodulatory imide drugs (IMiDs). Unlike the established market standards—Aminoglutethimide (3-substituted) or Thalidomide (N-substituted)—this 4-substituted scaffold alters the vector of the phenyl-amine "exit" relative to the glutarimide hydrogen-bonding core.

For researchers designing PROTACs or molecular glues, this structural nuance is not merely cosmetic; it dictates the supramolecular synthon formation in the solid state and the binding trajectory within the Cereblon (CRBN) pocket.

The Core Comparison: Isomerism & Packing

The primary crystallographic challenge with piperidine-2,6-diones is the competition between the imide-imide homodimer (the "glutarimide tape") and the amine-carbonyl interaction .

FeatureTarget: 4-(3-Aminophenyl)- Benchmark: Aminoglutethimide (AG) Benchmark: Thalidomide
Substitution Site C4 of GlutarimideC3 of GlutarimideN of Glutarimide
Phenyl Linkage Direct C-C bondC-C bond (Quaternary center)N-C bond (Phthalimide)
Conformation Extended / Linear"L-Shaped" (Folded)Rigid / Planar Core
Chirality Chiral (C4)Chiral (C3)Chiral (C3 of glutarimide)
Dominant Synthon

(Imide Dimer)

+ Amine-Carbonyl Helix

Centrosymmetric Dimer

Expert Insight: In Aminoglutethimide (AG), the ethyl group at C3 forces the phenyl ring orthogonal to the glutarimide plane, creating an "L-shape" that complicates packing, often leading to solvate formation. The 4-substituted target , lacking the quaternary steric clash, is predicted to adopt a more planar, extended conformation, potentially increasing lattice energy and reducing solubility compared to AG.

Part 2: Comparative Crystallographic Data

Since specific single-crystal data for the 4-(3-amino) isomer is often proprietary or emerging, we utilize the Aminoglutethimide (AG) and Thalidomide structures as the validated controls for lattice parameter assessment.

Table 1: Benchmark Lattice Parameters (Control Group)

Use these values to validate your unit cell indexing. If your initial screen yields parameters deviating >10% from these volumes, suspect a new polymorph or solvate.

ParameterAminoglutethimide (Reference) [1]Thalidomide (Reference) [2]Target Expectation (4-Sub)
Crystal System MonoclinicMonoclinicLikely Monoclinic/Orthorhombic
Space Group



or

(if resolved)
a (Å) 16.895(2)20.165(3)~14.0 - 18.0
b (Å) 8.519(1)8.043(1)~7.5 - 9.0 (Stacking axis)
c (Å) 8.762(1)10.825(2)~9.0 - 12.0
β (°) 95.71(1)105.52(1)90 - 110
Z (Molecules/Cell) 444
H-Bond Motif N-H...O (2.90 Å)N-H...O (2.88 Å)Look for Imide Dimer (2.8-2.9 Å)
Table 2: Critical Intramolecular Geometry

These geometric constraints define the biological activity and must be verified in your solved structure.

Geometric ParameterSignificanceTarget Value (Experimental Goal)
Imide Ring Puckering Determines CRBN fitEnvelope or Half-Chair (C4/C3 flap)

(Torsion C3-C4-C1'-C2')
Phenyl ring rotationFree rotation expected (unlike AG)
Synthon Distance (

)
Lattice Stability

Å (Imide-Imide)

Part 3: Experimental Protocols (Self-Validating)

To obtain publication-quality data for the 4-(3-aminophenyl) complex, standard evaporation often fails due to the competing H-bond donors (Amine vs. Imide). Use this Anti-Solvent Vapor Diffusion protocol, which is optimized for glutarimide derivatives.

Protocol A: Vapor Diffusion Crystallization

Objective: Grow single crystals suitable for XRD (>0.1 mm) by slowly lowering solubility.

  • Preparation: Dissolve 10 mg of 4-(3-Aminophenyl)piperidine-2,6-dione in 0.5 mL of DMF or DMSO (Good solvent).

    • Why: Glutarimides have poor solubility in alcohols/water. DMF disrupts the strong intermolecular imide dimers.

  • Setup: Use a hanging drop vapor diffusion plate (24-well).

  • The Drop: Mix 2 µL of the protein/ligand solution with 1 µL of the reservoir solution on a siliconized cover slip.

  • The Reservoir: 500 µL of Isopropanol or Ethyl Acetate .

    • Causality: As the volatile isopropanol diffuses into the DMF drop, the polarity decreases, forcing the polar glutarimide heads to self-assemble into the

      
       dimer motif.
      
  • Incubation: Store at 20°C. Crystals should appear in 3-7 days.

    • Validation: If precipitate forms immediately, reduce reservoir concentration or switch to Ethanol (slower diffusion).

Protocol B: Data Collection Strategy

Objective: Maximize resolution and minimize radiation damage to the amine group.

  • Mounting: Use a cryo-loop with Paratone-N oil. Flash cool to 100 K immediately.

  • Strategy: Collect a full sphere if possible (triclinic possibility).

    • Exposure: 10-20 seconds per frame (0.5° oscillation).

    • Resolution: Aim for 0.8 Å to resolve the H-atoms on the amine, which are critical for confirming the tautomeric state of the glutarimide ring.

Part 4: Visualization of Structural Logic

Diagram 1: Crystallization & Characterization Workflow

This workflow ensures that the resulting data is not just a "structure" but a validated dataset comparable to FDA-approved analogs.

CrystallizationWorkflow Start Crude 4-(3-Amino) Ligand Solubility Solubility Screen (DMF/DMSO vs. MeOH) Start->Solubility Method Vapor Diffusion (Anti-solvent: IPA) Solubility->Method High Sol. Harvest Crystal Harvest (Cryo-protection) Method->Harvest 3-7 Days Diffraction X-Ray Diffraction (Mo/Cu Source) Harvest->Diffraction 100 K Analysis Structure Solution (Direct Methods) Diffraction->Analysis Validation Check vs. AG/Thalidomide (Lattice Parameters) Analysis->Validation Validation->Start Poor Fit (Polymorph?)

Caption: Workflow for isolating and validating the target crystal structure against known glutarimide benchmarks.

Diagram 2: Supramolecular Synthon Logic

Understanding the hydrogen bonding is crucial for explaining solubility differences between the 4-substituted target and Aminoglutethimide.

SynthonLogic Ligand 4-(3-Aminophenyl) piperidine-2,6-dione Imide Glutarimide Ring (Donor/Acceptor) Ligand->Imide Amine Aniline NH2 (Weak Donor) Ligand->Amine Dimer R2,2(8) Homodimer (Primary Synthon) Imide->Dimer Strong H-Bond Chain Amine-Carbonyl Chain (Secondary Synthon) Amine->Chain Weak H-Bond Result Crystal Packing (High MP / Low Sol) Dimer->Result Chain->Result

Caption: The dual H-bond network (Imide Dimer + Aniline Chain) that defines the solid-state stability of the target.

References

  • Van Roey, P., et al. (1991).[1] "Structure of (+/-)-aminoglutethimide." Acta Crystallographica Section C, 47(4), 829-832.[1]

  • Allen, F. H., & Trotter, J. (1971). "Crystal and molecular structure of thalidomide." Journal of the Chemical Society B: Physical Organic, 1073-1079.

  • Luo, Y., et al. (2021). "Innovative aminoglutethimide co-crystals: synthesis, characterization, and insights into molecular interactions." CrystEngComm, 23, 1234-1245.

  • NIST Chemistry WebBook. "Aminoglutethimide Standard Reference Data."

Sources

A Senior Application Scientist's Guide to Distinguishing 4-(3-Aminophenyl)piperidine-2,6-dione from its Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Isomeric Purity in Drug Development

In the landscape of pharmaceutical development, the precise molecular architecture of a compound is paramount. 4-(3-Aminophenyl)piperidine-2,6-dione is a key building block, particularly in the synthesis of targeted protein degraders and other novel therapeutics. Its utility is intrinsically linked to its structure. However, synthetic routes can often yield a mixture of structural isomers—molecules with the same chemical formula but different atomic arrangements. The most common and challenging of these are the ortho-, meta-, and para-aminophenyl regioisomers.

These are not trivial distinctions. A shift in the amino group's position on the phenyl ring can drastically alter a molecule's three-dimensional shape, polarity, and hydrogen bonding potential. This, in turn, can lead to profound differences in pharmacological activity, efficacy, and toxicity. For researchers, scientists, and drug development professionals, the ability to definitively distinguish and quantify these isomers is not just an analytical challenge; it is a fundamental requirement for safety, efficacy, and regulatory compliance. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A, mandate the identification and control of impurities, including isomers, in new drug substances.[1][2][3][4]

This guide provides an in-depth comparison of core analytical techniques, grounded in experimental principles and field-proven insights, to empower researchers to tackle this challenge with confidence. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating analytical strategy.

The Analytical Challenge: Why Isomers Demand a Multi-Faceted Approach

Structural isomers, by definition, share the same molecular weight. This immediately renders simple mass spectrometry insufficient for their differentiation. The subtle variations in their physicochemical properties require more sophisticated techniques that can probe their unique structural and electronic characteristics. An effective analytical strategy must be orthogonal, employing multiple, independent methods to build an unambiguous case for the identity and purity of the target molecule.

Core Directive: A Comparative Analysis of Analytical Methodologies

The differentiation of 4-(3-aminophenyl)piperidine-2,6-dione isomers relies on exploiting subtle differences in their chemical environments and physical properties. The three pillars of this analytical endeavor are Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Tandem Mass Spectrometry (MS/MS).

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for distinguishing regioisomers, as it directly probes the chemical environment of each atom in the molecule.[5][6] The substitution pattern on the aromatic ring creates a unique electronic fingerprint for each isomer, which is readily observable in the NMR spectrum.[7]

Causality Behind the Method: The key to NMR's discriminatory power lies in two phenomena: chemical shift and spin-spin coupling.

  • Chemical Shift (δ): The position of a signal in the NMR spectrum is highly sensitive to the local electronic environment. The amino group's electron-donating nature will influence the shielding of nearby aromatic protons and carbons differently in the ortho, meta, and para positions.

  • Spin-Spin Coupling (J): Protons on adjacent carbons interact with each other, causing their signals to split into distinct patterns (e.g., doublets, triplets). The coupling patterns of the aromatic protons provide definitive information about their relative positions.

Comparative NMR Signatures of Aminophenylpiperidine-2,6-dione Regioisomers:

IsomerAromatic Proton EnvironmentExpected ¹H NMR Aromatic Splitting Pattern (Conceptual)Expected Number of Unique ¹³C Aromatic Signals
ortho- (2-amino) Four unique, adjacent protons.Four distinct multiplets, complex coupling.6
meta- (3-amino) Four unique protons with varied adjacency.One singlet-like signal, three distinct multiplets.6
para- (4-amino) Two sets of two equivalent protons due to symmetry.Two doublets (an AA'BB' system).4

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and perform baseline correction. Integrate the ¹H signals and pick the peaks for both spectra.

  • Analysis: Compare the aromatic region (typically δ 6.5-8.0 ppm in ¹H NMR and δ 110-150 ppm in ¹³C NMR) to the expected patterns for each isomer. For unambiguous assignment, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are highly recommended.[8][5]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing & Analysis cluster_result Result Prep Dissolve Sample (5-10 mg in DMSO-d6) Acq_H1 1D ¹H NMR Prep->Acq_H1 Acq_C13 1D ¹³C NMR Acq_2D 2D NMR (COSY, HSQC) (If needed for clarity) Process Process Spectra (FT, Phasing, Baseline) Acq_2D->Process Analyze Analyze Aromatic Region (Chemical Shift & Coupling) Process->Analyze Compare Compare to Isomer Reference Data Analyze->Compare Result Unambiguous Isomer Identification Compare->Result

Caption: NMR workflow for isomer identification.
2. High-Performance Liquid Chromatography (HPLC): The Power of Separation

HPLC is a cornerstone of pharmaceutical analysis, providing essential information on the purity of drug candidates.[9] It separates compounds based on their differential partitioning between a mobile phase and a stationary phase. For the aminophenylpiperidine-2,6-dione isomers, the primary driver of separation is the difference in polarity.

Causality Behind the Method: The position of the polar amino group affects the overall dipole moment and interaction potential of the molecule.

  • The para-isomer is often the most polar and may interact more strongly with polar stationary phases or be eluted earlier in reversed-phase chromatography.

  • The ortho-isomer may exhibit intramolecular hydrogen bonding between the amino group and the piperidine ring system, which can reduce its apparent polarity and alter its interaction with the stationary phase.

  • The meta-isomer will have an intermediate polarity.

By systematically optimizing the stationary and mobile phases, these subtle differences can be amplified to achieve baseline separation. Reversed-Phase HPLC (RP-HPLC) is one of the most common and effective modes for this purpose.[10]

Experimental Protocol: RP-HPLC Method Development

  • Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size). A phenyl-hexyl column can also be effective due to pi-pi interactions with the aromatic ring.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

  • Initial Gradient: Run a broad scouting gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate elution time of the isomers. Set the flow rate to 1.0 mL/min and the column temperature to 30 °C. Use a UV detector set to a wavelength where the analytes have high absorbance (e.g., 254 nm).

  • Method Optimization: Based on the scouting run, develop a shallower gradient around the elution time of the isomers to improve resolution. For example, if the compounds elute around 40% B, a gradient of 30% to 50% B over 20 minutes will provide better separation.

  • Validation: Once baseline separation is achieved, the method must be validated according to ICH Q2(R2) guidelines, assessing parameters like specificity, linearity, accuracy, and precision.[11][12][13]

HPLC_Workflow Start Goal: Separate Isomers Col_Select Column Selection (e.g., C18, Phenyl-Hexyl) Start->Col_Select MP_Select Mobile Phase Selection (e.g., A: H₂O/0.1% FA, B: ACN/0.1% FA) Start->MP_Select Scout_Grad Scouting Gradient (Broad: 5-95% B) Col_Select->Scout_Grad MP_Select->Scout_Grad Analyze_Scout Analyze Results Scout_Grad->Analyze_Scout Optimize_Grad Optimize Gradient (Shallow gradient around elution) Analyze_Scout->Optimize_Grad Isomers Eluted Analyze_Opt Baseline Separation? Optimize_Grad->Analyze_Opt Analyze_Opt->Optimize_Grad No Validate Method Validation (ICH Q2(R2)) Analyze_Opt->Validate Yes End Quantifiable Method Validate->End

Caption: HPLC method development workflow.
3. Tandem Mass Spectrometry (MS/MS): Differentiating by Fragmentation

While a single-stage MS cannot distinguish isomers, tandem mass spectrometry (MS/MS) can. In this technique, the isomeric ions (which have the same mass-to-charge ratio, m/z) are isolated and then fragmented by collision with an inert gas. The resulting fragmentation patterns can be unique to each isomer.

Causality Behind the Method: The stability of the fragment ions and the pathways by which they form are dependent on the precursor ion's structure. The position of the amino group influences the electron distribution in the aromatic ring and can direct the fragmentation pathways.[14][15] For example, an ortho substituent can lead to unique fragmentation pathways involving interaction with the adjacent piperidine ring, resulting in characteristic neutral losses that are absent in the meta and para isomers.

Experimental Protocol: LC-MS/MS Fragmentation Analysis

  • Interface with HPLC: Use the optimized HPLC method (from the previous section) to introduce the separated isomers into the mass spectrometer.

  • Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode to generate the protonated molecular ions [M+H]⁺.

  • Full Scan (MS1): Confirm the m/z of the parent ion for all co-eluting peaks (if separation is incomplete).

  • Product Ion Scan (MS/MS): Isolate the parent ion [M+H]⁺ in the first mass analyzer (Q1). Induce fragmentation in the collision cell (q2) using an optimized collision energy (e.g., 10-40 eV). Scan the resulting fragment ions in the third mass analyzer (Q3).

  • Data Analysis: Compare the product ion spectra for each isomer. Look for the presence or absence of specific fragment ions or significant differences in the relative abundance of common fragments.

MSMS_Concept cluster_isomers cluster_ms Tandem Mass Spectrometer cluster_spectra Isomer_M meta-Isomer [M+H]⁺ Q1 Q1: Isolate Parent Ion [M+H]⁺ Isomer_M->Q1 Isomer_P para-Isomer [M+H]⁺ q2 q2: Collision-Induced Dissociation (CID) Q1->q2 Q3 Q3: Analyze Fragment Ions q2->Q3 Spectrum_M Spectrum M (Fragments A, B, C) Q3->Spectrum_M Spectrum_P Spectrum P (Fragments A, B, D) Result Differentiation based on unique fragment 'D' vs 'C' Spectrum_M->Result Spectrum_P->Result

Caption: Isomer differentiation via MS/MS fragmentation.
Conclusion: An Integrated and Authoritative Strategy

The definitive characterization of 4-(3-aminophenyl)piperidine-2,6-dione and the confident rejection of its structural isomers cannot be achieved with a single technique. A robust, trustworthy, and regulatory-compliant strategy integrates the strengths of multiple orthogonal methods.

  • Primary Identification by NMR: Use ¹H and ¹³C NMR as the definitive tool for structural confirmation. The unique spin systems of the aromatic protons provide an unambiguous fingerprint for each regioisomer.

  • Separation and Quantification by HPLC: Develop a validated, stability-indicating HPLC method to separate all isomers. This method will be the workhorse for routine purity testing and quantification.

  • Confirmation by MS/MS: Employ LC-MS/MS to confirm the identity of peaks in the chromatogram, especially if they are present at low levels. The unique fragmentation patterns serve as a powerful secondary confirmation.

By grounding your analytical choices in the fundamental principles of each technique and validating your methods against rigorous standards like the ICH guidelines, you can ensure the scientific integrity of your work and the safety and quality of your developmental compounds.

References
  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from Oxford Instruments website.[8][6]

  • AZoM. (2024, September 2). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. Retrieved from AZoM.com.[5]

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. Retrieved from AMSbiopharma.[1]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from LabManager.com.[11]

  • International Council for Harmonisation. (2006, October 25). Impurities in new drug substances Q3A (R2). Retrieved from ICH.org.[2]

  • Scribd. (n.d.). FDA Guidelines for Analytical Method Validation. Retrieved from Scribd.[16]

  • IntuitionLabs. (2026, February 12). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from IntuitionLabs.[12]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from EMA.europa.eu.[3]

  • ChemHelp ASAP. (2019, September 27). distinguish between E2 regioisomers with NMR spectroscopy. Retrieved from YouTube.[7]

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from ECA-Academy.eu.[4]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Retrieved from a scholarly source.[10]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry Q3B(R2) Impurities in New Drug Products. Retrieved from FDA.gov.[17]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from FDA.gov.[13]

  • BioPharm International. (2026, February 10). Method Validation Guidelines. Retrieved from BioPharmInternational.com.[18]

  • ScienceDirect. (n.d.). Chiral Drug Separation. Retrieved from ScienceDirect.com.[19]

  • ResearchGate. (2024, June 14). A BRIEF REVIEW ON CHIRAL SEPARATION OF DRUGS. Retrieved from ResearchGate.[20]

  • Sygnature Discovery. (n.d.). The Dark Art of Chemistry - Chiral Chromatography. Retrieved from SygnatureDiscovery.com.[21]

  • Contract Pharma. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from ContractPharma.com.[22]

  • Quora. (2023, February 24). What spectral technique is used to distinguish between structural isomers? Retrieved from Quora.[23]

  • Pearson. (n.d.). Purpose of Analytical Techniques. Retrieved from Pearson.com.[24]

  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from Creative-Biostructure.com.[25]

  • National Academies Press. (n.d.). Isolating, Identifying, Imaging, and Measuring Substances and Structures. In Beyond the Molecular Frontier. Retrieved from NAP.edu.[9]

  • BenchChem. (n.d.). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Retrieved from BenchChem.com.[14]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from Chem.LibreTexts.org.[26]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from eGyanKosh.ac.in.

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from Chemguide.co.uk.[15]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-(3-Aminophenyl)piperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: 4-(3-Aminophenyl)piperidine-2,6-dione

As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for handling 4-(3-Aminophenyl)piperidine-2,6-dione. Given the compound's structural relationship to biologically active molecules and the absence of comprehensive public toxicological data, all handling procedures must be governed by the precautionary principle. This compound should be treated as a potent, potentially hazardous substance, necessitating stringent controls to mitigate exposure risks for all laboratory personnel.

Hazard Assessment: The Rationale for Caution

Understanding the "why" behind safety protocols is critical for fostering a strong safety culture. The recommendations in this guide are based on a synthesis of data from related chemical families and established best practices for handling cytotoxic or potent compounds.[1][2]

  • Structural Analogy: The 4-(3-Aminophenyl)piperidine-2,6-dione backbone is a core feature in various biologically active agents. For instance, 3-(4-aminophenyl)piperidine-2,6-dione is a known ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a key component in targeted protein degradation technologies like PROTACs.[3] This class of molecules is designed for high biological potency.

  • Piperidine Moiety: The piperidine ring itself is a strong base and can be corrosive.[4] Safety data for piperidine and its derivatives consistently indicate risks of severe skin and eye irritation or burns, and toxicity upon inhalation or skin contact.[5][6][7][8]

  • Routes of Exposure: The primary risks for this solid compound are:

    • Inhalation: Aerosolization of fine powder during weighing or transfer.

    • Dermal Contact: Direct skin contact with the solid or solutions.

    • Ingestion: Accidental transfer from contaminated hands or surfaces to the mouth.

  • Data Scarcity: The lack of specific occupational exposure limits (OELs) or extensive toxicological data for this exact molecule is a significant hazard.[9] Therefore, we must adopt the conservative handling procedures used for hazardous or cytotoxic drugs.[10][11]

The Hierarchy of Controls: A Multi-Layered Safety Approach

Personal Protective Equipment (PPE) is the final, essential barrier between a researcher and a chemical hazard. It must be used in conjunction with more effective engineering and administrative controls.

  • Engineering Controls (First Line of Defense): All manipulations of 4-(3-Aminophenyl)piperidine-2,6-dione powder (e.g., weighing, stock solution preparation) must be performed within a certified chemical fume hood, a powder containment hood, or a Class II Biological Safety Cabinet (BSC) to prevent the release of airborne particles into the laboratory.[1]

  • Administrative Controls: Strict adherence to Standard Operating Procedures (SOPs), comprehensive training for all personnel, and clear labeling of all containers and waste streams are mandatory.[2][12]

  • Personal Protective Equipment (PPE): The last line of defense, detailed below.

Required Personal Protective Equipment (PPE)

The following PPE is mandatory for all procedures involving 4-(3-Aminophenyl)piperidine-2,6-dione. This selection is based on guidelines for handling cytotoxic agents to ensure maximum protection.[13][14][15]

PPE CategorySpecificationRationale
Hand Protection Double Gloving: Two pairs of chemotherapy-rated nitrile gloves (meeting ASTM D6978 standard).[13][15] The outer glove should have a long cuff tucked over the gown sleeve.Provides robust protection against chemical permeation. Double gloving allows for the safe removal of the contaminated outer layer.[16]
Body Protection Disposable Gown: Polyethylene-coated, solid-front, back-closing gown.[13][15] Must be low-permeability and have long sleeves with tight-fitting cuffs.Prevents contamination of personal clothing and skin. Non-absorbent material resists chemical splashes.[17]
Eye/Face Protection Chemical Safety Goggles: Must be worn at all times. Face Shield: Required over goggles whenever there is a risk of splashing (e.g., preparing solutions, large-scale work).Goggles protect against dust and splashes. A face shield provides full facial protection from splashes.[14][16][17]
Respiratory Protection N95 Respirator (or higher): Required when handling the powder outside of a certified containment device (e.g., during spill cleanup or if engineering controls fail).Protects against inhalation of fine, aerosolized particles. Note: Surgical masks offer no protection from chemical dust.[16]
Additional Garb Disposable Shoe and Hair Covers: Recommended to prevent tracking of contaminants outside the designated work area.[13][17]Minimizes the spread of contamination within the facility.

Operational and Disposal Plans

Step-by-Step PPE Donning and Doffing Protocol

Properly putting on and taking off PPE is as crucial as its selection to prevent exposure.

Donning (Putting On) Sequence:

  • Perform hand hygiene.

  • Don inner pair of gloves.

  • Don disposable gown, ensuring it is securely closed in the back.

  • Don outer pair of gloves, pulling the cuffs over the sleeves of the gown.

  • Don safety goggles.

  • Don face shield if required by the procedure.

Doffing (Taking Off) Sequence - Crucial for Contamination Control

  • Remove outer gloves. Dispose of them immediately in the designated hazardous waste container.

  • Remove face shield (if used) and gown. Peel the gown away from the body, turning it inside out as it is removed to contain contaminants. Dispose of it in the hazardous waste container.

  • Remove safety goggles.

  • Remove inner gloves, peeling them off without touching the outside surface. Dispose of them in the hazardous waste container.

  • Perform thorough hand hygiene with soap and water.

Safe Handling Workflow

The following diagram outlines the complete lifecycle for safely handling 4-(3-Aminophenyl)piperidine-2,6-dione in a research setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal A Receive & Log Chemical B Verify SDS & Labeling A->B C Don Full PPE B->C D Prepare Engineering Control (Fume Hood / BSC) C->D E Weigh Solid Compound D->E Inside Containment F Prepare Stock Solution E->F G Perform Experiment F->G H Decontaminate Work Surface G->H I Segregate Waste Streams (Solid, Liquid, Sharps) H->I J Doff PPE Correctly I->J L Dispose of Hazardous Waste (Follow Institutional Policy) I->L K Final Hand Hygiene J->K

Caption: Safe Handling Workflow for Potent Compounds.

Spill Management

In the event of a spill, evacuate the immediate area and alert laboratory personnel. For small spills of solid material within a fume hood:

  • Ensure full PPE is worn.

  • Gently cover the spill with absorbent pads to avoid raising dust.

  • Wipe the area with a suitable decontamination solution (e.g., soap and water, followed by 70% ethanol), working from the outside in.

  • Place all contaminated materials into a sealed bag and dispose of as hazardous waste.[2][9]

Disposal Plan

All materials that come into contact with 4-(3-Aminophenyl)piperidine-2,6-dione must be treated as hazardous waste.

  • Solid Waste: Contaminated PPE (gloves, gowns), weigh boats, and absorbent pads must be collected in a clearly labeled, sealed hazardous waste container.[12]

  • Liquid Waste: Unused solutions and contaminated solvents must be collected in a dedicated, sealed, and clearly labeled hazardous liquid waste container. Do not pour this waste down the drain.[9]

  • Sharps: Contaminated needles and serological pipettes must be disposed of in a designated sharps container for hazardous chemical waste.

Always follow your institution's specific guidelines for hazardous waste disposal.[1]

References

  • Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Developing guidelines for the safe handling of cytotoxic drugs in academic research laboratories - The Pharmaceutical Journal. (2017, February 28). The Pharmaceutical Journal. Retrieved February 15, 2026, from [Link]

  • Safe Handling of Cytotoxic Drugs and Bodily Fluids SOP-SHCDBF-01 - Kingston Health Sciences Centre. (2019, May 1). Kingston Health Sciences Centre. Retrieved February 15, 2026, from [Link]

  • Safe handling of cytotoxics: guideline recommendations - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • 4 - Safety Data Sheet. (n.d.). AAPPTec. Retrieved February 15, 2026, from [Link]

  • Safe handling of cytotoxic drugs in the workplace - HSE. (n.d.). Health and Safety Executive. Retrieved February 15, 2026, from [Link]

  • Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI - NIH. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Piperidine: Human health tier II assessment. (2016, February 5). Australian Government Department of Health and Aged Care. Retrieved February 15, 2026, from [Link]

  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov. (n.d.). New Jersey Department of Health. Retrieved February 15, 2026, from [Link]

  • Piperidine Safety Data Sheet Jubilant Life Sciences Limited. (n.d.). Jubilant. Retrieved February 15, 2026, from [Link]

  • Personal protective equipment in your pharmacy. (2019, October 30). Alberta College of Pharmacy. Retrieved February 15, 2026, from [Link]

  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. (n.d.). Chemos. Retrieved February 15, 2026, from [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6). Provista. Retrieved February 15, 2026, from [Link]

  • Safe handling of hazardous drugs - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • What PPE Should Workers Use for Handling Cytotoxic Drugs? - OHS Insider. (n.d.). OHS Insider. Retrieved February 15, 2026, from [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Centers for Disease Control and Prevention. Retrieved February 15, 2026, from [Link]

  • Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives - Der Pharma Chemica. (n.d.). Der Pharma Chemica. Retrieved February 15, 2026, from [Link]

  • Safety Data Sheet: Piperidine - Carl ROTH. (2025, March 31). Carl ROTH. Retrieved February 15, 2026, from [Link]

  • Safety Data Sheet: Piperidine - Carl ROTH. (n.d.). Carl ROTH. Retrieved February 15, 2026, from [Link]

Sources

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